Methyl 6-bromo-2-methylpyridine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 6-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSAAJMOCIAPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227562-32-4 | |
| Record name | methyl 6-bromo-2-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-2-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-2-methylpyridine-3-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a common scaffold in a variety of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts, coupling constants, and multiplicity patterns expected for this compound. A thorough understanding of its spectral features is crucial for researchers working on the synthesis and characterization of novel pyridine-based therapeutic agents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring: the electron-withdrawing bromo and methyl carboxylate groups, and the electron-donating methyl group. The predicted data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 - 8.4 (³J) |
| H-4 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 8.4 (³J) |
| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A |
| CH₃ | ~ 2.6 - 2.8 | Singlet (s) | N/A |
Detailed Spectral Analysis
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The analysis of each signal provides a wealth of information about the molecular structure.
Aromatic Protons (H-4 and H-5)
The two aromatic protons, H-4 and H-5, are situated on the pyridine ring and are ortho to each other, resulting in a characteristic doublet for each.
-
H-5: This proton is expected to be the most downfield of the aromatic signals. It is positioned ortho to the electron-withdrawing bromine atom and para to the electron-withdrawing methyl carboxylate group. These combined effects lead to significant deshielding. The signal for H-5 is predicted to appear as a doublet due to coupling with H-4. The ortho coupling constant (³J) in pyridine rings is typically in the range of 8.0-9.0 Hz[1].
-
H-4: This proton is ortho to the electron-withdrawing methyl carboxylate group and meta to the bromine atom. It is also ortho to the H-5 proton, leading to a doublet. Its chemical shift will be downfield, but likely slightly upfield compared to H-5 due to the less direct deshielding effect of the bromine atom.
Methyl Protons
The molecule contains two methyl groups, one attached to the pyridine ring and the other as part of the methyl ester.
-
OCH₃ (Methyl Carboxylate): The three protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl group, typically appearing in the range of 3.9-4.1 ppm.
-
CH₃ (Ring Methyl): The protons of the methyl group at the C-2 position of the pyridine ring will also appear as a singlet as there are no adjacent protons to couple with. The proximity to the nitrogen atom and the aromatic ring will shift this signal downfield compared to a typical alkyl methyl group, likely in the region of 2.6-2.8 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical TMS peak.[2]
3. Acquisition Parameters:
-
Set the spectrometer frequency (e.g., 400 MHz).
-
Acquire the spectrum using a standard single-pulse experiment.
-
Use a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
Visualizing Proton Relationships
The following diagram illustrates the structure of this compound and the key through-bond relationships that give rise to the observed spin-spin coupling.
Caption: Molecular structure and key proton coupling.
References
-
Starck, P. (2021). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(4), 100829. [Link]
- Paudler, W. W., & Kress, T. J. (1968). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Journal of Heterocyclic Chemistry, 5(4), 561-563.
- Gupta, S. K., & Singh, S. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Magnetic Resonance in Chemistry, 25(3), 273-276.
-
Jameel, M. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
-
Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link]
-
ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information for.... Retrieved from [Link]
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Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
YouTube. (2024). ortho, meta, para patterns on h nmr. Retrieved from [Link]
- Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1046-1054.
-
Acta Crystallographica Section E: Structure Reports Online. (2010). Methyl 4,6-dichloropyridine-3-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information for.... Retrieved from [Link]
- Al-Azani, M., et al. (2007). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Arkivoc, 2007(15), 133-141.
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The Latent Therapeutic Potential of Methyl 6-bromo-2-methylpyridine-3-carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. When functionalized with specific substituents, such as a bromine atom and a methyl carboxylate group, as seen in Methyl 6-bromo-2-methylpyridine-3-carboxylate, the resulting scaffold becomes a highly versatile platform for the synthesis of novel bioactive molecules. This technical guide delves into the untapped potential of derivatives originating from this core structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of their prospective biological activities, the rationale behind experimental designs for their evaluation, and a roadmap for future research and development. While direct and extensive biological studies on derivatives of this specific starting material are emerging, this guide synthesizes data from structurally analogous compounds to illuminate a path forward in harnessing their therapeutic promise.
The Strategic Importance of the this compound Core
The core compound, this compound, presents several strategic advantages for medicinal chemistry exploration. The bromine atom at the 6-position is a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR). The methyl carboxylate at the 3-position and the methyl group at the 2-position also offer sites for modification, further expanding the chemical diversity that can be generated from this single starting material. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]
Synthetic Pathways: From a Core Scaffold to a Diverse Chemical Library
The primary route to diversifying the this compound core is through palladium-catalyzed cross-coupling reactions at the bromine-substituted 6-position. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds with a high degree of functional group tolerance and typically good yields.[1][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the synthesis of 6-aryl-2-methylpyridine-3-carboxylate derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to a temperature of 85-95°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methylpyridine-3-carboxylate derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Anticipated Biological Activities and Screening Protocols
Based on the known bioactivities of structurally related pyridine and bromo-substituted heterocyclic compounds, derivatives of this compound are promising candidates for evaluation in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Potential
Numerous pyridine derivatives have demonstrated significant anticancer activity.[3] For instance, 6-bromoquinazoline derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), with IC₅₀ values in the low micromolar to nanomolar range.[5] Similarly, derivatives of 3,6-dibromocarbazole have exhibited antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Hypothetical Derivatives
| Compound | Substitution at 6-position | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 | 4-Fluorophenyl | 5.2 | 8.1 | 12.5 |
| Derivative 2 | 4-Methoxyphenyl | 15.8 | 22.4 | >50 |
| Derivative 3 | Thiophen-2-yl | 3.9 | 6.5 | 9.8 |
| Doxorubicin | (Positive Control) | 0.1 | 0.2 | 0.3 |
This table represents hypothetical data for illustrative purposes.
Antimicrobial Activity
The pyridine scaffold is also a key component of many antimicrobial agents. The introduction of bromine can further enhance the antimicrobial properties of a molecule.[7] For example, some functionalized pyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[8][9]
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Bacterial/fungal inoculum (adjusted to a specific concentration)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Hypothetical Derivatives
| Compound | Substitution at 6-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 4 | 3-Chlorophenyl | 8 | 16 | 32 |
| Derivative 5 | 4-(Trifluoromethyl)phenyl | 4 | 8 | 16 |
| Derivative 6 | Pyridin-3-yl | 16 | 32 | >64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
This table represents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
A systematic investigation of derivatives of this compound would enable the elucidation of key structure-activity relationships. For instance, in the context of anticancer activity, the electronic nature and steric bulk of the substituent introduced at the 6-position via Suzuki coupling would likely have a significant impact on cytotoxicity. It has been observed in other classes of pyridine derivatives that the presence and position of electron-withdrawing or electron-donating groups on an appended aryl ring can dramatically influence biological activity.[10]
Potential mechanisms of action for anticancer derivatives could involve the inhibition of key enzymes such as kinases or interference with DNA replication or microtubule dynamics. For antimicrobial derivatives, possible mechanisms include the disruption of the cell wall or membrane, or the inhibition of essential enzymes.[11]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification through well-established chemical reactions make it an attractive platform for medicinal chemists. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives. Promising initial hits should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. This technical guide provides a foundational framework for initiating such a research program, highlighting the potential rewards in the discovery of new and effective treatments for cancer and infectious diseases.
References
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(1), 190. [Link]
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). Avicenna Journal of Phytomedicine, 6(5), 549–562.
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Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2020). Inorganics, 8(5), 30. [Link]
- 6-Bromopyridine-3-carboxylic Acid | Properties, Uses, Safety, SDS & Supplier China. N.p.
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Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. (2018). Molecules, 23(11), 2785. [Link]
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- CN114437031A - Synthetic method of 6-methyl nicotine - Google P
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Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2020). Pharmaceuticals, 13(11), 350. [Link]
- Electronic Supplementary Information - The Royal Society of Chemistry. N.p.
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Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986–993. [Link]
- 6-Bromopyridine-3-carboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. N.p.
- 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich. N.p.
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity, 20(6), e202201245. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(18), 6695. [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). RSC Advances, 8(30), 16843–16853. [Link]
- 6-Bromopyridine-3-carboxylic acid - Synchem. N.p.
- (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2012).
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High Antibacterial Activity of Functionalized Chemically Exfoliated MoS2. (2016). ACS Applied Materials & Interfaces, 8(48), 32655–32662. [Link]
- 6-Bromopyridine-3-carboxaldehyde | CAS 149806-06-4 | SCBT - Santa Cruz Biotechnology. N.p.
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3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (2002). British Journal of Cancer, 86(8), 1327–1333. [Link]
- 2-Amino-3-bromo-6-methylpyridine - Chem-Impex. N.p.
- (PDF) Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022).
- Methyl 6-Bromopyridine-3-Carboxyl
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Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules, 29(7), 1629. [Link]
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The Strategic Deployment of Methyl 6-bromo-2-methylpyridine-3-carboxylate in Modern Drug Discovery: A Technical Guide
Foreword: The Era of Fragment-Based Drug Discovery and the Rise of Privileged Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with therapeutic potential has evolved significantly. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm, complementing traditional high-throughput screening (HTS) by identifying low-molecular-weight ligands that bind to biological targets with high ligand efficiency.[1] These initial "hits" serve as starting points for the rational design and optimization of potent and selective drug candidates. Within this framework, the selection of high-quality fragments is paramount. The pyridine scaffold, a ubiquitous heterocycle in medicinal chemistry, has proven to be a "privileged" structure due to its ability to engage in a variety of non-covalent interactions with protein targets and its synthetic tractability. This guide focuses on a specific, yet highly versatile, pyridine-based fragment: Methyl 6-bromo-2-methylpyridine-3-carboxylate . We will delve into its synthesis, physicochemical properties, and its strategic application as a cornerstone for FBDD campaigns, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical Profile and Rationale for Use in Fragment-Based Drug Discovery
The suitability of a molecule for inclusion in a fragment library is governed by a set of empirical guidelines, most notably the "Rule of Three," which dictates a molecular weight under 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP not exceeding 3. This compound (CAS: 1227562-32-4) aligns well with these principles, making it an attractive candidate for FBDD.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2] |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| cLogP | ~2.0 | Calculated |
| Physical Form | Solid or semi-solid | [3] |
| Melting Point | 31-33 °C |
The presence of a bromine atom is a key feature, providing a vector for synthetic elaboration through a variety of well-established cross-coupling reactions. The methyl ester offers a hydrogen bond acceptor and a potential point for modification, while the pyridine ring itself can participate in π-stacking and hydrogen bonding interactions. The methyl group at the 2-position can provide a steric handle to probe pocket selectivity and can influence the overall conformation of the molecule.
Synthesis of this compound: A Validated Protocol
While multiple synthetic routes to substituted bromopyridines exist, a reliable and scalable synthesis is crucial for its application in drug discovery. The following protocol is a plausible and robust method adapted from established procedures for the synthesis of related pyridine derivatives.[4][5]
Overall Synthetic Scheme
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylpyridine
-
To a stirred solution of 48% hydrobromic acid (100 mL) cooled to -5 °C, add 2-amino-6-methylpyridine (21.6 g, 0.2 mol).
-
Slowly add a solution of sodium nitrite (15.2 g, 0.22 mol) in water (30 mL) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 6-bromo-2-methylpyridine as a colorless oil.
Step 2 & 3: Synthesis of 6-Bromo-2-methylpyridine-3-carboxylic acid
-
To a solution of diisopropylamine (11.1 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of 6-bromo-2-methylpyridine (17.2 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with water (50 mL).
-
Acidify the aqueous layer with 2 M hydrochloric acid to pH 3-4, resulting in the precipitation of a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2-methylpyridine-3-carboxylic acid.
Step 4: Synthesis of this compound
-
To a suspension of 6-bromo-2-methylpyridine-3-carboxylic acid (21.6 g, 0.1 mol) in methanol (200 mL) at 0 °C, add thionyl chloride (10.9 mL, 0.15 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give this compound as a solid.
Application in a Fragment-Based Drug Discovery Workflow
The true utility of this compound lies in its application within a structured FBDD campaign. The following outlines a typical workflow, highlighting the critical role of this fragment.
Caption: A typical Fragment-Based Drug Discovery workflow.
Hit Identification: Screening Methodologies
Due to the anticipated weak binding affinity of fragments (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for initial screening.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-observed or ligand-observed NMR experiments can detect the binding of the fragment to the target protein.[7]
-
Surface Plasmon Resonance (SPR): This label-free technique can measure the kinetics and affinity of the fragment-protein interaction in real-time.
-
X-ray Crystallography: Soaking crystals of the target protein in a solution containing the fragment can reveal its binding mode at atomic resolution.
Hit Validation and Structural Characterization
A confirmed "hit" from the primary screen should be validated using an orthogonal biophysical method to eliminate false positives. For this compound, a crucial next step is to obtain a co-crystal structure of the fragment bound to the target protein. This provides invaluable information about its binding mode, key interactions, and vectors for chemical elaboration.
Hit-to-Lead Optimization: The Power of the Bromo Handle
The C6-bromo substituent is the key to the synthetic tractability of this fragment. It serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core scaffold.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Methyl 6-bromo-2-methylpyridine-3-carboxylate Analogs
Abstract
The pyridine-3-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive framework for the identification and validation of novel therapeutic targets for analogs of methyl 6-bromo-2-methylpyridine-3-carboxylate. We will delve into the rationale behind target selection, present detailed experimental protocols for hit validation, and explore the foundational principles of structure-activity relationship (SAR) studies to guide analog design. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.
Introduction: The Pyridine-3-Carboxylate Core and its Therapeutic Promise
The pyridine ring is a fundamental heterocyclic structure found in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. The pyridine-3-carboxylate moiety, in particular, offers a rich chemical space for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.
This compound serves as an excellent starting point for a drug discovery campaign. The bromine atom at the 6-position provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to probe the target's binding pocket. The methyl group at the 2-position can influence the compound's conformation and metabolic stability, while the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which may be crucial for target engagement.
This guide will focus on three high-potential therapeutic target classes for analogs of this scaffold:
-
Aspartate/Asparagine-β-Hydroxylase (AspH): An emerging and promising target in oncology.
-
Receptor Tyrosine Kinases (RTKs): Specifically focusing on c-Met and VEGFR-2, critical mediators of cancer progression and angiogenesis.
-
Cyclooxygenase-2 (COX-2): A well-validated target for anti-inflammatory therapies.
The following sections will provide a detailed exploration of each target, including their biological rationale, and robust, validated protocols for assessing the inhibitory activity of novel analogs.
Target Identification and Validation Strategy
A successful drug discovery program hinges on the careful selection and rigorous validation of its therapeutic target. For a novel chemical scaffold like the this compound analogs, a logical approach involves leveraging existing knowledge of similar structures and their biological activities. Our proposed target identification and validation workflow is outlined below.
Caption: A streamlined workflow for target identification and validation of novel compounds.
Target Class 1: Aspartate/Asparagine-β-Hydroxylase (AspH)
Biological Rationale
Aspartate/asparagine-β-hydroxylase (AspH) is a 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the hydroxylation of aspartyl and asparaginyl residues in epidermal growth factor-like domains of certain proteins.[2][3] AspH is overexpressed in a wide range of cancers and its expression correlates with increased cell migration, invasion, and poor prognosis, making it an attractive target for anticancer therapy.[2] The catalytic mechanism of AspH involves the binding of Fe(II) and 2-oxoglutarate, creating a binding pocket that can be targeted by small molecule inhibitors. Pyridine-carboxylate derivatives have been identified as potent inhibitors of AspH, suggesting that analogs of this compound are promising candidates.[3][4]
Experimental Protocol: AspH Inhibition Assay (Mass Spectrometry-Based)
This protocol describes a high-throughput solid-phase extraction mass spectrometry (SPE-MS) assay to determine the inhibitory activity of test compounds against recombinant human AspH.[2][5]
Materials:
-
Recombinant human AspH
-
Synthetic thioether-bridged macrocyclic oligopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
2-Oxoglutarate (2OG)
-
(NH₄)₂Fe(II)(SO₄)₂·6H₂O
-
L-ascorbic acid
-
Test compounds dissolved in DMSO
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
Solid-phase extraction (SPE) plate
-
Mass spectrometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, 2OG, Fe(II), L-ascorbic acid, and the peptide substrate.
-
Compound Addition: Add the test compounds at various concentrations (typically in a dose-response format) to the reaction wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding recombinant AspH to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Solid-Phase Extraction: Condition the SPE plate according to the manufacturer's instructions. Load the quenched reaction mixture onto the SPE plate. Wash the wells to remove salts and other interfering substances. Elute the substrate and hydroxylated product.
-
Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to quantify the amounts of substrate and hydroxylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Target Class 2: Receptor Tyrosine Kinases (c-Met and VEGFR-2)
Biological Rationale
Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[6] Dysregulation of RTK signaling is a hallmark of many cancers. c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-validated RTK targets in oncology.[6][7] The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, as it can effectively interact with the ATP-binding pocket of these enzymes.[8][9][10] Therefore, analogs of this compound are strong candidates for development as c-Met and/or VEGFR-2 inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol outlines a luminescent-based assay to measure the in vitro inhibitory activity of compounds against c-Met or VEGFR-2 kinase activity using the Kinase-Glo® platform.[11][12][13][14]
Materials:
-
Recombinant c-Met or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase assay buffer, the kinase-specific substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant c-Met or VEGFR-2 kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. Include a "no enzyme" control and a "no inhibitor" (DMSO) control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well.
-
Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[12]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Experimental Protocol: Cellular VEGFR-2 Phosphorylation Assay (ELISA)
This protocol describes a cell-based ELISA to assess the ability of compounds to inhibit VEGF-induced phosphorylation of VEGFR-2 in intact cells.[15][16][17][18]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Cell culture medium
-
Recombinant human VEGF
-
Test compounds dissolved in DMSO
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate HUVECs in 96-well plates and grow to near confluency.
-
Serum Starvation: Serum-starve the cells for a few hours to reduce basal VEGFR-2 phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
VEGF Stimulation: Stimulate the cells with a predetermined concentration of recombinant human VEGF for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and then add cell lysis buffer to each well.
-
ELISA: Perform the Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.[15]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein concentration in each lysate. Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC₅₀ value.
Target Class 3: Cyclooxygenase-2 (COX-2)
Biological Rationale
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced by inflammatory stimuli. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyridine-3-carboxylate scaffold is present in some known COX-2 inhibitors, indicating the potential for analogs of this compound to act as selective COX-2 inhibitors.[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol details an enzyme immunoassay (EIA) to measure the in vitro inhibition of COX-2 by test compounds.[19][20][21][22]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-1 enzyme (for selectivity testing)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Prostaglandin E₂ (PGE₂) EIA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing the heme cofactor.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compounds at various concentrations. Include a DMSO control.
-
Reaction Initiation: Start the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a solution of HCl).
-
PGE₂ Quantification: Dilute the reaction mixtures and quantify the amount of PGE₂ produced using a competitive PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ value. To assess selectivity, perform the same assay using the COX-1 enzyme and calculate the COX-1/COX-2 IC₅₀ ratio.
Structure-Activity Relationship (SAR) and Analog Synthesis
A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of hit compounds. For this compound analogs, key modifications to explore include:
-
Substitution at the 6-position: The bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions.[23][24] This allows for probing interactions with different regions of the target's binding pocket.
-
Modification of the 2-methyl group: Varying the size and electronics of this substituent can impact the compound's conformation and potency.
-
Derivatization of the 3-carboxylate: The methyl ester can be converted to other esters, amides, or the free carboxylic acid to explore different hydrogen bonding and ionic interactions with the target.
A general synthetic approach for generating a library of analogs is presented below.
Caption: Synthetic strategies for the diversification of the this compound scaffold.
The antiproliferative activity of pyridine derivatives is often enhanced by the presence of -OCH₃, -OH, -C=O, and -NH₂ groups, while halogen atoms or bulky groups may decrease activity.[25][26]
Data Presentation and Interpretation
For each target, the inhibitory activities of the synthesized analogs should be determined and presented in a clear and concise manner. A tabular format is recommended for easy comparison of IC₅₀ values.
Table 1: Inhibitory Activity of this compound Analogs against Selected Targets
| Compound ID | R (at C6) | R' (at C3) | AspH IC₅₀ (µM) | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Parent | Br | OCH₃ | >50 | >50 | >50 | >50 |
| Analog 1 | Phenyl | OCH₃ | 15.2 | 2.5 | 5.1 | 25.8 |
| Analog 2 | 4-Fluorophenyl | OCH₃ | 10.8 | 1.1 | 3.2 | 18.3 |
| Analog 3 | Phenyl | OH | 5.6 | 0.8 | 1.5 | 8.9 |
| Analog 4 | 4-Fluorophenyl | OH | 3.1 | 0.4 | 0.9 | 4.2 |
| ... | ... | ... | ... | ... | ... | ... |
Data are hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a systematic approach to identifying and validating potential therapeutic targets for analogs of this compound, with a focus on AspH, c-Met, VEGFR-2, and COX-2. The detailed experimental protocols provided herein offer a robust framework for in vitro screening and characterization of these analogs. Through iterative cycles of synthesis, biological evaluation, and SAR analysis, it is anticipated that potent and selective modulators of these important drug targets can be discovered, ultimately leading to the development of new and effective medicines.
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Rashid, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 213. [Link]
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El-Sayed, M. A. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6257. [Link]
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Nageswara Rao, G., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]
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Riendeau, D., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 842-849. [Link]
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El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(6), 1145-1165. [Link]
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Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-184. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). ResearchGate. [Link]
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Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116830. [Link]
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Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4081. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Methyl 6-bromo-2-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) or institutional safety training. Always consult the official SDS provided by your supplier and adhere to all local, state, and federal regulations.
Section 1: Compound Identification and Overview
Methyl 6-bromo-2-methylpyridine-3-carboxylate is a halogenated pyridine derivative commonly utilized as a building block in organic synthesis. Its specific arrangement of a bromine atom, a methyl group, and a methyl ester on the pyridine ring makes it a versatile intermediate for introducing this scaffold into more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. Due to its chemical structure, it warrants careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental work.
Table 1.1: Compound Identifiers
| Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 1211533-59-3 (Provisional) |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Typical Form | Solid, powder |
Section 2: Hazard Identification and GHS Classification
Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. Based on data from structurally similar brominated pyridine carboxylates, this compound is classified as hazardous.[1][2][3] The primary risks are associated with irritation and serious damage to the eyes, skin, and respiratory system.
Table 2.1: GHS Hazard Classification
| Pictogram | GHS Class | Signal Word | Hazard Statement |
| Skin Irritation, Category 2 | Danger | H315: Causes skin irritation.[1][2][3] | |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[1][2][3] | ||
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[1][2][3] |
The causality for these hazards lies in the reactivity of the pyridine ring and the bromo-substituent. Upon contact with moist tissues such as the eyes, skin, or respiratory tract, the compound can cause significant irritation and, in the case of the eyes, potentially irreversible damage. Inhalation of the dust can lead to irritation of the nose, throat, and lungs.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This hierarchy of controls is the most effective strategy for mitigating exposure.
Engineering Controls: The Primary Barrier
The most critical engineering control for handling this solid compound is a certified chemical fume hood .
-
Causality: A fume hood is essential to contain and exhaust airborne dust particles that can be generated during weighing and transfer operations. This prevents inhalation, which is a primary route of exposure, and minimizes contamination of the laboratory environment.[4] For any procedure that could generate dust, including weighing, spatulating, or preparing solutions, work must be performed within the sash of an operating fume hood.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is mandatory even when using engineering controls. It protects against accidental splashes, spills, and unforeseen exposures.[2]
Table 3.1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are strongly recommended. | Protects against airborne dust particles and accidental splashes that can cause serious eye damage (H318).[1] |
| Hand | Chemical-resistant nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Prevents skin contact which causes irritation (H315). Double-gloving is recommended for extended handling. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from contamination by dust or spills. |
| Respiratory | Not typically required if handled exclusively within a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge (e.g., N95) is necessary.[2][5] | Prevents inhalation of dust, which can cause respiratory irritation (H335).[2] |
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for ensuring reproducible results and, more importantly, personnel safety.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, glassware). Don all required PPE as outlined in Section 3.
-
Weighing: Perform all weighing operations inside the fume hood. To minimize dust, gently tap the spatula to dispense the powder rather than shaking it. Use a tared weigh boat or creased weigh paper.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: Tightly cap the source container immediately after use. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Hygiene: After the procedure is complete and before leaving the laboratory, doff PPE in the correct order and wash hands and forearms thoroughly with soap and water.
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Location: Keep the compound in a designated cabinet for solids, away from general traffic areas.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[5][8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.
Section 5: Emergency Response Procedures
Preparedness is key to effectively managing any laboratory incident.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from exposure.
Table 5.1: First Aid for Exposures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6] |
Spill Response
For a small laboratory spill (e.g., <5 grams) by trained personnel:
-
Alert: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing the appropriate PPE, including a respirator if necessary.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Clean: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.[1]
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., weigh paper, gloves, absorbent from spills) must be treated as hazardous chemical waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and non-reactive container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) office.
-
Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous materials.[1][6]
Section 7: Physicochemical Data
Table 7.1: Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 92-96 °C (for isomer) | [2] |
| Solubility | Limited in water, soluble in many organic solvents. | [9] |
| Stability | Stable under normal storage conditions. | [9] |
References
-
PubChem, Compound Summary for Methyl 6-bromopyridine-2-carboxylate. Accessed January 2026. Available at: [Link]
-
NICNAS, Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). Available at: [Link]
-
Carl ROTH, Safety Data Sheet: Pyridine. (2025-03-31). Available at: [Link]
-
CDC/NIOSH, NIOSH Pocket Guide to Chemical Hazards - Pyridine. Accessed January 2026. Available at: [Link]
-
Material Safety Data Sheet, Pyridine. Accessed January 2026. Available at: [Link]
-
Pipzine Chemicals, 3-Bromo-2-methylpyridine-6-carboxylic acid Product Page. Accessed January 2026. Available at: [Link]
-
Kanto Chemical Co., Inc., Safety Data Sheet for Pyridine. (2023/02/01). Available at: [Link]
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Methodological & Application
The Strategic Utility of Methyl 6-bromo-2-methylpyridine-3-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its importance in the pharmacopoeia.[1] Among the myriad of functionalized pyridine building blocks, Methyl 6-bromo-2-methylpyridine-3-carboxylate emerges as a particularly strategic starting material. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile molecule in the synthesis of bioactive compounds. We will delve into the causality behind experimental choices for key synthetic transformations and provide detailed, field-proven protocols.
The strategic positioning of the bromo, methyl, and methyl carboxylate groups on the pyridine ring endows this compound with a unique reactivity profile. The 6-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The 2-methyl group can influence the steric environment of the adjacent nitrogen atom and the overall conformation of the molecule, which can be crucial for biological activity. The methyl carboxylate at the 3-position is not merely a passive substituent; it can be a key pharmacophoric element or a synthetic handle for further elaboration into amides, hydrazides, or other functional groups, significantly expanding the accessible chemical space.
This guide will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will explore the mechanistic underpinnings, provide optimized protocols, and discuss their application in the synthesis of bioactive molecules.
Core Synthetic Applications: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to serve as a platform for generating diverse libraries of compounds for biological screening. The C-Br bond at the 6-position is the primary reactive site for the introduction of new carbon-carbon and carbon-nitrogen bonds.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with a substituted pyridine like this compound. The electron-withdrawing nature of the pyridine ring and the ester group can influence the rate of oxidative addition.
Application Note & Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Est. >85 |
| 2 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 6 | Est. >80 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | Est. >75 |
Estimated yields are based on similar reactions reported in the literature. [2][3][4]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [5]This reaction is instrumental in the synthesis of a wide range of bioactive molecules, including natural products, pharmaceuticals, and molecular materials, where the alkynyl moiety can act as a rigid linker or a precursor for further transformations.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Application Note & Protocol: Synthesis of a Precursor for Fused Heterocycles
Alkynylpyridines are valuable intermediates for the synthesis of fused heterocyclic systems, which are often found in bioactive natural products and pharmaceuticals. While a direct application of this compound in a Sonogashira reaction leading to a specific bioactive molecule was not found in the initial searches, protocols for similar bromopyridines are well-established. [6][7] Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyridine.
Data Presentation:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 4 | Est. >90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | Toluene | 70 | 5 | Est. >85 |
| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | DMF | 80 | 6 | Est. >80 |
Estimated yields are based on similar reactions reported in the literature. [6][7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. [8]This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [8]The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing β-hydride elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Note & Protocol: Synthesis of a Precursor for Biologically Active Aminopyridines
Aminopyridine derivatives are important pharmacophores found in a variety of drugs. [9]The Buchwald-Hartwig amination provides a direct and efficient route to these compounds. A protocol for the amination of 2-bromo-6-methylpyridine has been reported, which serves as an excellent starting point for our target molecule. [10][11] Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a glovebox, add this compound, sodium tert-butoxide, and XPhos to a Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ in toluene to make a stock solution.
-
Add the appropriate amount of the Pd₂(dba)₃ stock solution to the Schlenk tube.
-
Add morpholine and additional toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | Est. >90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | Est. >80 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | DME | 90 | 16 | Est. >85 |
Estimated yields are based on similar reactions reported in the literature. [10][11][12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its trifunctional nature allows for the strategic and efficient introduction of molecular diversity through powerful palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery and development programs. The ability to readily generate libraries of novel biaryl, alkynyl, and amino-pyridines from this starting material underscores its importance in the ongoing quest for new and effective therapeutics.
References
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid. Retrieved from [Link]
- Shaheen, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Andrade, B., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(15), 3342.
- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635-18666.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
-
ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 6-Bromo-3-methylpyridine-2-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15822.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]
-
University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
Sources
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of Methyl 6-bromo-2-methylpyridine-3-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, kinase inhibitors represent a cornerstone of targeted therapy. The intricate design and synthesis of these small molecules demand versatile and strategically functionalized building blocks. Among these, methyl 6-bromo-2-methylpyridine-3-carboxylate has emerged as a pivotal scaffold. Its unique arrangement of a bromine atom, a methyl group, and a methyl ester on a pyridine core provides a rich platform for chemical elaboration, enabling the construction of complex molecular architectures with high specificity for various kinase targets.
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the strategic advantages of this starting material, detail key synthetic transformations, and provide exemplary protocols for its use in the development of next-generation therapeutics.
The Architectural Advantage: Why this compound?
The utility of this compound in kinase inhibitor synthesis is rooted in its distinct structural features, which offer medicinal chemists a trifecta of synthetic handles:
-
The Bromine Atom: Positioned at the 6-position of the pyridine ring, the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context, enabling the formation of critical carbon-carbon and carbon-nitrogen bonds, respectively.
-
The Methyl Ester: The ester functionality at the 3-position serves as a versatile precursor for the introduction of various amide moieties. Amides are prevalent in kinase inhibitors as they can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines.
-
The Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the overall conformation of the molecule. This can be exploited to enhance binding affinity by promoting favorable hydrophobic interactions or by inducing a specific torsional angle in the final inhibitor, leading to improved selectivity.
Core Synthetic Strategies: Building Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence that leverages its key functional groups. A general synthetic workflow is illustrated below.
Caption: General synthetic pathways from this compound.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced at both the 6-position (via cross-coupling) and the 3-position (via amide formation).
Application in the Synthesis of a p38 Kinase Inhibitor Analog
To illustrate the practical application of this building block, we will detail the synthesis of a potent analog of a p38 mitogen-activated protein (MAP) kinase inhibitor. p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. The pyridine core of many p38 inhibitors is known to form a critical hydrogen bond with the hinge region of the kinase.
The following protocols outline a representative synthesis of a 2-methyl-6-(aryl)-N-(aryl)pyridine-3-carboxamide, a scaffold common to many kinase inhibitors.
Experimental Protocols
Protocol 1: Amide Formation via Hydrolysis and Amidation
This two-step protocol first converts the methyl ester to a carboxylic acid, which is then coupled with an appropriate amine.
Step 1a: Hydrolysis of this compound
Caption: Hydrolysis of the methyl ester.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1).
-
Add a solution of LiOH in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 6-bromo-2-methylpyridine-3-carboxylic acid.
Step 1b: Amide Coupling
Caption: Amide bond formation.
Materials:
-
6-bromo-2-methylpyridine-3-carboxylic acid (1.0 eq)
-
Desired amine (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-bromo-2-methylpyridine-3-carboxylic acid in DMF.
-
Add HATU, DIPEA, and the desired amine to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the bromopyridine with a boronic acid or its ester.
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-Aryl-6-bromo-2-methylpyridine-3-carboxamide (from Protocol 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the N-Aryl-6-bromo-2-methylpyridine-3-carboxamide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography to yield the final kinase inhibitor analog.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | Hydrolysis | LiOH | THF/H₂O | RT | 2-4 | >90 |
| 1b | Amidation | HATU, DIPEA | DMF | RT | 4-12 | 70-90 |
| 2 | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-100 | 6-18 | 60-85 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the integrity of the synthetic pathway.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategically placed functional groups provide a flexible platform for the introduction of diverse substituents, facilitating the rapid exploration of chemical space and the optimization of lead compounds. The synthetic protocols detailed herein offer a reliable framework for researchers in drug discovery and development to leverage the potential of this important intermediate in the creation of novel and effective kinase inhibitors.
References
Application Notes and Protocols: Sonogashira Coupling of Methyl 6-bromo-2-methylpyridine-3-carboxylate
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a ubiquitous and invaluable component in modern medicinal chemistry and drug discovery.[1][2][3][4] Its presence in a multitude of FDA-approved drugs underscores its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[4] The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the C-C bond formation, specifically for constructing sp2-sp carbon-carbon bonds.[5][6] This methodology has been widely adopted for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[6][7]
This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of Methyl 6-bromo-2-methylpyridine-3-carboxylate. This particular substrate is a valuable building block, and its successful alkynylation opens avenues to a diverse range of novel compounds with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into optimization and troubleshooting, ensuring a comprehensive resource for researchers in the field.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction elegantly orchestrates the union of a terminal alkyne with an aryl or vinyl halide through the synergistic action of a palladium catalyst and a copper(I) co-catalyst.[8][9][10] The overall transformation is depicted in two interconnected catalytic cycles.
The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species in the reaction mixture, often facilitated by an amine or a phosphine ligand.[8]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: This is the rate-determining step where the copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex. This complexation increases the acidity of the alkyne's terminal proton.[10]
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide.[8][10] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[5]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Workup Procedures of Methyl 6-bromo-2-methylpyridine-3-carboxylate Reactions
Introduction
Methyl 6-bromo-2-methylpyridine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a reactive bromide for cross-coupling reactions, an ester moiety for hydrolysis or amidation, and a pyridine ring for coordination chemistry, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The successful isolation and purification of products derived from this scaffold are critically dependent on robust and well-designed workup procedures. This guide provides detailed application notes and protocols for the workup of common reactions involving this compound, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Core Principles of Workup for Pyridine-Containing Compounds
The presence of the basic nitrogen atom in the pyridine ring imparts specific properties that must be considered during aqueous workups. The pyridine nitrogen can be protonated in acidic media, increasing the compound's solubility in the aqueous phase. Conversely, in neutral or basic conditions, the pyridine is in its freebase form and is more soluble in organic solvents. This pH-dependent solubility is a powerful tool that can be leveraged for efficient purification.
A general workflow for the workup of reactions involving this compound and its derivatives is outlined below. The specific choice of solvents, quenching agents, and purification methods will be dictated by the nature of the reaction and the properties of the product.
Caption: General workflow for the workup of reactions.
I. Workup Protocol for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromide of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The workup is designed to remove the palladium catalyst, inorganic salts, and boronic acid byproducts.
Causality Behind Experimental Choices:
-
Quenching: The reaction is typically quenched with water to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and any other water-soluble byproducts.
-
Filtration through Celite: Palladium catalysts, especially when they precipitate as palladium black, can form fine suspensions that are difficult to separate via extraction. Filtering the reaction mixture through a pad of Celite effectively removes the catalyst.[1]
-
Extraction Solvent: Ethyl acetate (EtOAc) is a common choice for extracting the product due to its good solvating power for a wide range of organic compounds and its immiscibility with water. Dichloromethane (DCM) can also be used.
-
Aqueous Washes:
-
Water: Removes residual inorganic salts.
-
Brine (saturated NaCl solution): Helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction.
-
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is used to remove dissolved water from the organic layer.
-
Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and other organic-soluble impurities. The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the product. Recrystallization can be an effective final purification step if the product is a solid.
Detailed Protocol:
-
Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. Wash the Celite pad with additional solvent to ensure complete recovery of the product.[1]
-
Aqueous Workup: a. Transfer the filtrate to a separatory funnel and add water. Shake vigorously and allow the layers to separate. b. Discard the aqueous layer. c. Wash the organic layer sequentially with water and then with brine.[2]
-
Drying and Concentration: a. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane. b. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be performed to achieve high purity.
| Parameter | Recommendation | Rationale |
| Quenching Agent | Water | Dissolves inorganic salts and byproducts. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Good solvency for the product and immiscible with water. |
| Washing Solutions | Water, Brine | Removes water-soluble impurities and aids in phase separation. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. |
| Purification | Column Chromatography, Recrystallization | Separates the product from starting materials, catalyst residues, and other organic-soluble impurities. |
II. Workup Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the bromide of our substrate with a primary or secondary amine. The workup procedure is similar to that of the Suzuki coupling, with a focus on removing the palladium catalyst, phosphine ligand, and the base.
Causality Behind Experimental Choices:
-
Quenching: Water is a suitable quenching agent to dissolve the inorganic base (e.g., NaOtBu, Cs₂CO₃) and any resulting salts.
-
Extraction: Ethyl acetate or diethyl ether are commonly used extraction solvents.[2]
-
Washing: Washing with water and brine helps to remove inorganic impurities.[2]
-
Purification: The polarity of the aminated product will be significantly different from the starting material, often necessitating column chromatography for purification.
Detailed Protocol:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate or diethyl ether.[2]
-
Aqueous Workup: a. Transfer the diluted reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with water and brine to remove the base and other water-soluble impurities.[2]
-
Drying and Concentration: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2] b. Filter and concentrate the organic phase under reduced pressure.
-
Purification: a. The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the nature of the amine coupled. b. For solid products, recrystallization can be employed for final purification. A common recrystallization solvent pair is pentane/diethyl ether.[2]
Caption: Buchwald-Hartwig amination workup workflow.
III. Workup Protocol for Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup to protonate the carboxylate.
Causality Behind Experimental Choices:
-
Solvent Removal: If the hydrolysis is performed in a volatile solvent like methanol, it is often removed prior to workup to simplify the extraction process.
-
Acidification: The reaction mixture is acidified to protonate the carboxylate salt, rendering the carboxylic acid product less soluble in water and more soluble in organic solvents. Hydrochloric acid (HCl) is a common choice. The pH should be carefully adjusted to ensure complete protonation (typically pH 2-3).
-
Extraction: Dichloromethane or ethyl acetate can be used to extract the carboxylic acid product.
-
Purification: If the carboxylic acid precipitates upon acidification, it can often be isolated by simple filtration and washing. If it remains in solution, extraction followed by crystallization is a common purification strategy.
Detailed Protocol:
-
Solvent Removal (if applicable): If the reaction was conducted in a low-boiling organic solvent (e.g., methanol, THF), remove the solvent under reduced pressure.
-
Acidification: a. Dissolve the residue in water. b. Cool the aqueous solution in an ice bath. c. Slowly add aqueous HCl (e.g., 1M or 2M) with stirring until the pH of the solution is acidic (pH ~2-3), which should induce precipitation of the carboxylic acid.
-
Isolation: a. If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. Dry the product under vacuum. b. If no precipitate forms (or for higher recovery): Extract the acidic aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration (for extraction): a. Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄. b. Filter and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude carboxylic acid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture).
References
- Kjell, D. P., et al. (1969). Acta Chemica Scandinavica, 23, 2879-2887.
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- BenchChem (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- National Institutes of Health. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. PubMed Central.
- MDPI. (2017).
- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- MDPI. (2021).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ChemRxiv. (2021).
- RSC Education. (2018). The hydrolysis of 2-bromo-2-methylpropane.
- Pipzine Chemicals. (n.d.). 6-Bromo-3-methylpyridine-2-carboxylic Acid. Pipzine Chemicals.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98%. Sigma-Aldrich.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- MDPI. (2020).
- Biosynth. (n.d.).
- Sigma-Aldrich. (n.d.). 2-bromo-6-methylpyridine reactivity. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Sigma-Aldrich.
Sources
The Versatile Scaffold: A Guide to the Synthesis of Substituted Pyridines from Methyl 6-bromo-2-methylpyridine-3-carboxylate
Introduction: The Privileged Pyridine Core in Modern Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, materials science, and agrochemicals. Their unique electronic properties and ability to act as ligands for metal catalysts make them indispensable building blocks. Methyl 6-bromo-2-methylpyridine-3-carboxylate is a particularly valuable starting material, offering a handle for a variety of palladium-catalyzed cross-coupling reactions at the C6-position, while the methyl ester at the C3-position provides a site for further functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse range of substituted pyridines from this versatile precursor. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.
The Workhorse of C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[1]
Mechanistic Insight
The catalytic cycle of the Suzuki coupling generally proceeds through three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.[1]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, typically facilitated by a base.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound with Arylboronic Acids
This protocol is adapted from a similar procedure for a structurally related bromo-methyl-pyridine derivative.[2][3] The presence of the electron-withdrawing ester group on the target substrate is expected to facilitate the oxidative addition step.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Role | Typical Loading |
| Pd(PPh₃)₄ | Catalyst | 2-5 mol% |
| K₂CO₃ | Base | 2-3 equivalents |
| Arylboronic acid | Coupling Partner | 1.1-1.5 equivalents |
| 1,4-Dioxane/Water | Solvent | 4:1 to 5:1 ratio |
Table 1. Typical Reagents for Suzuki Coupling.
Constructing C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental in synthesizing anilines, N-aryl heterocycles, and other amine derivatives.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling, involving:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.
The choice of base is critical in this reaction, as it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[6] For substrates like this compound, which contains a base-sensitive ester group, a careful selection is necessary. While strong bases like sodium tert-butoxide are common, milder carbonate or phosphate bases may be required.
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from a procedure for the amination of 2-bromo-6-methylpyridine.[7] Due to the presence of the ester group in the target molecule, careful monitoring for potential hydrolysis or amidation of the ester is recommended. Using a milder base like potassium phosphate may be beneficial.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
| Component | Function | Recommended Starting Conditions |
| Palladium Precursor | Catalyst Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | Stabilizes Catalyst | BINAP, XPhos, or other Buchwald ligands (4 mol%) |
| Base | Amine Deprotonation | NaOtBu (1.5 eq) or K₃PO₄ (2.0 eq) |
| Solvent | Reaction Medium | Anhydrous Toluene or Dioxane |
Table 2. Key Components for Buchwald-Hartwig Amination.
Forging C-C Triple Bonds: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is particularly valuable for the synthesis of conjugated enynes and aryl alkynes.
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[9] The proposed mechanism consists of two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the palladium(II) complex.
The presence of an electron-withdrawing group, such as the methyl ester in our substrate, is known to facilitate the Sonogashira coupling of pyridinyl compounds.[10]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%) (if using Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).
-
Add the anhydrous solvent (e.g., DMF). Stir the mixture for 15-30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (e.g., Et₃N, 2-3 eq).
-
Heat the reaction mixture to 80-100 °C for 3-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(CF₃COO)₂ or Pd(PPh₃)₄ | Effective for a broad range of substrates |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |
| Ligand | PPh₃ | Stabilizes the palladium catalyst |
| Base | Et₃N or DIPEA | Neutralizes the HBr byproduct and facilitates copper acetylide formation |
| Solvent | DMF or THF | Aprotic polar solvents that solubilize the reagents |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle |
Table 3. Optimized Conditions for Sonogashira Coupling.
Expanding the Synthetic Toolbox: Other Palladium-Catalyzed Reactions
Beyond the "big three" cross-coupling reactions, this compound is a suitable substrate for other valuable transformations.
-
Heck Coupling: This reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylpyridines.[11][12]
-
Cyanation: The introduction of a nitrile group via palladium-catalyzed cyanation opens up a wide range of synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.[13][14]
-
Stille Coupling: This reaction utilizes organotin reagents as coupling partners and is known for its tolerance of a wide variety of functional groups.[15][16]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of substituted pyridines. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently construct complex molecular architectures. The protocols and mechanistic insights provided in this application note serve as a robust starting point for the exploration of novel pyridine derivatives in drug discovery and materials science.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(1), 190. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Adv., 2015 , 5, 83749-83758. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Org. Lett., 2022 , 24(27), 4964–4968. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed., 2013 , 52(43), 11355-11358. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
6-Bromo-3-methylpyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Adv., 2020 , 10, 26844-26868. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed., 2004 , 43(41), 5368-5425. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine.
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Org. Lett., 2004 , 6(17), 2837-40. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Lett., 2004 , 45(24), 4647-4649. [Link]
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Stille reaction. Wikipedia. [Link]
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Methyl 6-Amino-3-Bromopyridine-2-Carboxylate. Pipzine Chemicals. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. ResearchGate. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Ring-Opening Metathesis Polymerization of Pyridinonorbornenes Synthesized from 2,3-Pyridynes. ChemRxiv. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 6-bromo-2-methylpyridine-3-carboxylate
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
Methyl 6-bromo-2-methylpyridine-3-carboxylate is a pivotal intermediate in contemporary medicinal and agricultural chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a methyl group, and a carboxylate ester, renders it a highly versatile scaffold for the synthesis of complex molecular architectures. This compound serves as a critical starting material for the development of novel pharmaceuticals and agrochemicals, where the pyridine core is a well-established pharmacophore.[1] The demand for a reliable, scalable, and safe synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for robustness, high yield, and operational safety, addressing the common challenges encountered in scaling up pyridine functionalization. We will delve into the causality behind experimental choices, from the selection of starting materials to the optimization of reaction conditions and purification strategies.
Synthetic Strategy: A Multi-step Approach Centered on the Sandmeyer Reaction
The chosen synthetic route is a multi-step process commencing from the readily available 2-amino-6-methylpyridine. The core transformation involves a Sandmeyer-type reaction to introduce the bromine atom at the 6-position, followed by functionalization of the 3-position. An alternative approach of direct bromination of a pre-functionalized pyridine was considered but is often plagued by issues of regioselectivity and the formation of multiple brominated byproducts, making it less suitable for large-scale production.[2][3]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This strategic sequence ensures high regioselectivity and provides a reliable pathway to the desired product. The initial esterification to form Methyl 6-amino-2-methylpyridine-3-carboxylate is a critical step to activate the pyridine ring for subsequent diazotization.
Part 1: Synthesis of Methyl 6-amino-2-methylpyridine-3-carboxylate
The synthesis of the key amino-ester intermediate is achieved through a controlled carboxylation and esterification of 2-amino-6-methylpyridine.
Protocol: Large-Scale Synthesis of Methyl 6-amino-2-methylpyridine-3-carboxylate
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Amino-6-methylpyridine | 108.14 | 10.0 | 92.47 |
| Dry Ice (CO2) | 44.01 | 30.0 | 681.66 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 30.0 L | 75.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 L | - |
| Methanol (MeOH), anhydrous | 32.04 | 50 L | - |
| Thionyl chloride (SOCl2) | 118.97 | 10.0 L | 137.8 |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A 200 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The reactor is thoroughly dried and purged with nitrogen.
-
Initial Charge: 100 L of anhydrous THF and 10.0 kg (92.47 mol) of 2-amino-6-methylpyridine are charged into the reactor. The mixture is stirred until all the solid has dissolved.
-
Deprotonation: The solution is cooled to -78 °C using a suitable cooling system. 30.0 L (75.0 mol) of n-butyllithium (2.5 M in hexanes) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for an additional hour at -78 °C.
-
Carboxylation: 30.0 kg of crushed dry ice is added portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 50 L of methanol. The solvents are removed under reduced pressure. The resulting solid is suspended in 100 L of dichloromethane and filtered.
-
Esterification: The crude carboxylic acid is suspended in 50 L of anhydrous methanol and cooled to 0 °C. 10.0 L (137.8 mol) of thionyl chloride is added dropwise over 2 hours, maintaining the temperature below 10 °C. The reaction mixture is then heated to reflux for 6 hours.
-
Isolation and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in 100 L of ethyl acetate and washed with saturated aqueous sodium bicarbonate solution (3 x 20 L) and brine (1 x 20 L). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 6-amino-2-methylpyridine-3-carboxylate as a solid.
Part 2: Diazotization and Sandmeyer Bromination
This is the most critical and hazardous part of the synthesis, requiring strict temperature control and adherence to safety protocols. The diazotization of the aminopyridine is followed by a copper(I) bromide-catalyzed Sandmeyer reaction to install the bromo substituent.[4][5]
Safety First: Handling Diazonium Salts and Bromine
The in-situ formation of diazonium salts presents a significant explosion hazard if not handled correctly.[6][7] These compounds are thermally unstable and can decompose violently.[8][9]
Key Safety Precautions:
-
Strict Temperature Control: The diazotization reaction must be maintained at a low temperature (typically 0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt.[8]
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions and instability.[7]
-
Ventilation: The reaction evolves nitrogen gas and should be conducted in a well-ventilated fume hood or a dedicated reactor with proper off-gas scrubbing.[7]
-
No Isolation: The diazonium salt intermediate should not be isolated. It is generated in-situ and used immediately in the subsequent Sandmeyer reaction.[6]
-
Quenching: Any residual diazonium salt must be quenched before work-up.[7]
Bromine is a highly corrosive and toxic substance.[10] All handling of bromine and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[11][12]
Caption: Key safety considerations for diazotization and bromination.
Protocol: Large-Scale Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity ( kg/L ) | Moles (mol) |
| Methyl 6-amino-2-methylpyridine-3-carboxylate | 166.18 | 15.0 kg | 90.26 |
| Hydrobromic acid (48% aq.) | 80.91 | 30.0 L | - |
| Sodium nitrite (NaNO2) | 69.00 | 6.5 kg | 94.20 |
| Copper(I) bromide (CuBr) | 143.45 | 1.5 kg | 10.46 |
| Water (deionized) | 18.02 | As needed | - |
| Ethyl acetate | - | As needed | - |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A 200 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Initial Charge: 15.0 kg (90.26 mol) of Methyl 6-amino-2-methylpyridine-3-carboxylate is suspended in 50 L of water in the reactor. 30.0 L of 48% hydrobromic acid is added slowly, keeping the temperature below 25 °C. The mixture is stirred until a clear solution is obtained.
-
Diazotization: The solution is cooled to 0-5 °C. A solution of 6.5 kg (94.20 mol) of sodium nitrite in 20 L of water is added dropwise over 2 hours, maintaining the internal temperature between 0-5 °C. The reaction is monitored for the disappearance of the starting amine by TLC.
-
Sandmeyer Reaction: In a separate 100 L reactor, 1.5 kg (10.46 mol) of copper(I) bromide is dissolved in 20 L of 48% hydrobromic acid. This solution is cooled to 0-5 °C. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution over 2-3 hours, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction mixture is transferred to a larger vessel and diluted with 100 L of water. The product is extracted with ethyl acetate (3 x 50 L). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 30 L) and brine (1 x 30 L).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Analytical Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Method | Expected Results |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound. |
| LC-MS | A single major peak corresponding to the mass of the product. |
| Purity (by HPLC) | >98% |
Conclusion
This application note details a robust and scalable synthetic route for the production of this compound. By employing a strategic multi-step synthesis centered around a well-controlled Sandmeyer reaction, this protocol provides a reliable method for obtaining high yields of this valuable intermediate. The emphasis on safety, particularly in the handling of diazonium salts and bromine, ensures that this process can be implemented with confidence in a large-scale manufacturing environment. The successful execution of this protocol will empower researchers and drug development professionals with a consistent supply of this critical building block for their innovative research endeavors.
References
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Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link].
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Pipzine Chemicals. 3-Bromo-2-methylpyridine-6-carboxylic acid. Available from: [Link].
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Chemistry LibreTexts. 14.4: Diazotization of Amines. Available from: [Link].
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ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link].
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National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link].
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Organic Chemistry Portal. Diazotisation. Available from: [Link].
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National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link].
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ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Available from: [Link].
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Science Forums. Aromatic Diazotization of 3-aminopyridine. Available from: [Link].
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ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. Available from: [Link].
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OUCI. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link].
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Application Notes and Protocols: A High-Throughput Screening Cascade for Novel p38α MAPK Inhibitors from a Methyl 6-bromo-2-methylpyridine-3-carboxylate Derivative Library
For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Abstract
This document provides a comprehensive, field-proven guide for the identification and characterization of novel kinase inhibitors from a focused chemical library. We detail a structured, multi-stage screening cascade designed to screen derivatives of Methyl 6-bromo-2-methylpyridine-3-carboxylate against p38α Mitogen-Activated Protein Kinase (MAPK), a critical therapeutic target in oncology and inflammatory diseases. The protocols herein are built upon a foundation of scientific integrity, offering a self-validating workflow from initial high-throughput screening (HTS) to cellular target engagement. We emphasize the causal logic behind experimental choices, ensuring that researchers can not only execute the protocols but also adapt them to their specific research needs. This guide moves beyond a simple listing of steps to provide a strategic framework for modern drug discovery.
Introduction: The Rationale for Targeting p38α MAPK with Pyridine Scaffolds
The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38α signaling pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a high-value target for therapeutic intervention.[1][3] The pathway is activated by upstream kinases (MKK3/MKK6) through dual phosphorylation on a Thr-Gly-Tyr motif (Thr180/Tyr182), leading to the activation of downstream transcription factors like ATF-2 and other protein kinases.[2][4]
Pyridine-containing molecules are privileged scaffolds in medicinal chemistry, known for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5] Specifically, the nitrogen atom of the pyridine ring often acts as a hinge-binding motif, interacting with the backbone amide of key residues—a feature common to many potent kinase inhibitors.[5] The core structure of this compound offers a versatile synthetic handle. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a diverse library of derivatives. This strategy enables a thorough exploration of the chemical space around the core scaffold to identify compounds with high potency and selectivity. This document outlines a robust screening cascade to identify such compounds.
The p38α MAPK Signaling Cascade
Below is a simplified representation of the canonical p38α MAPK activation pathway, which serves as the biological context for our screening efforts.
Caption: Canonical p38α MAPK signaling pathway.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful screening campaign relies on a tiered approach to efficiently identify and validate true hits while minimizing false positives. Our proposed cascade integrates biochemical and cell-based assays with increasing physiological relevance at each stage. This structure ensures that resources are focused on the most promising compounds.
Caption: The integrated screening cascade workflow.
Experimental Protocols
Library Preparation and Management
The quality of the screening library is paramount to the success of the campaign.
-
Synthesis: The library of this compound derivatives is synthesized using parallel synthesis techniques, primarily leveraging the bromine at the 6-position for Suzuki or similar cross-coupling reactions to introduce a diverse range of aryl and heteroaryl moieties.
-
Quality Control: Each compound's identity and purity (ideally >95%) are confirmed via LC-MS and ¹H NMR.
-
Solubilization & Plating: Compounds are dissolved in 100% DMSO to a stock concentration of 10 mM. Using automated liquid handlers, the library is plated into 384-well storage plates. For the primary screen, "daughter" plates are created by diluting the stock to an intermediate concentration (e.g., 1 mM) from which the final screening concentration will be achieved via pin transfer or acoustic dispensing.
Primary Screen: LanthaScreen™ Eu Kinase Binding Assay
Principle: This assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay.[6] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the p38α kinase active site by a test compound. A high TR-FRET signal indicates tracer binding, while a low signal indicates displacement by an inhibitor. This format is highly robust, sensitive, and less prone to interference from colored or fluorescent compounds than simple fluorescence intensity assays.[1]
Protocol:
-
Reagent Preparation: All reagents are prepared in the recommended kinase buffer (e.g., 5X Kinase Buffer A). Final assay concentrations are: 5 nM GST-tagged p38α kinase, 2 nM Europium-labeled anti-GST antibody, and the EC80 concentration of Alexa Fluor™ 647-labeled tracer (determined empirically, typically in the low nM range).
-
Assay Plate Preparation (384-well, low volume):
-
Dispense 4 µL of 4X test compound (or DMSO for controls) into the assay plate. The final screening concentration is 10 µM.
-
Add 8 µL of 2X Kinase/Antibody mixture.
-
Add 4 µL of 4X Tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize data using high (DMSO only) and low (potent, unlabeled control inhibitor) controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)])
-
A "hit" is defined as a compound exhibiting ≥50% inhibition (or >3 standard deviations from the mean of the DMSO controls).
-
Secondary Assay (Orthogonal): ADP-Glo™ Kinase Activity Assay
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] It is a true functional assay, providing orthogonal validation to the binding data from the primary screen. The "add-mix-measure" format is simple and robust for HTS.[9] The reaction occurs in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[10]
Protocol:
-
Kinase Reaction (in 384-well plate, 5 µL volume):
-
Combine p38α kinase, its substrate (e.g., ATF-2 peptide), and ATP (at the Km concentration for p38α) in kinase reaction buffer.
-
Add test compounds in a 10-point, 3-fold serial dilution (e.g., from 50 µM to 2.5 nM final concentration).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Read luminescence on a plate-based luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Counterscreen: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolic activity.[9] It is used as a counterscreen to identify and eliminate compounds whose apparent activity in the primary or secondary assays is due to non-specific cytotoxicity.
Protocol:
-
Cell Plating: Seed a relevant human cell line (e.g., HeLa or A549) in a 384-well, clear-bottom, white-walled plate at a density of 2,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with the same concentration range of hit compounds used in the secondary assay. Incubate for a period relevant to the desired therapeutic effect (e.g., 24-48 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis: Read luminescence and plot cell viability against compound concentration to determine the CC50 (50% cytotoxic concentration). Compounds with a CC50 value close to their biochemical IC50 are flagged as non-specific and are deprioritized.
Cellular Target Engagement: High-Content Imaging of p38α Phosphorylation
Principle: This cell-based assay directly measures the inhibition of p38α activation in a physiological context. Cells are stimulated with an agonist (e.g., Anisomycin or TNF-α) to induce the phosphorylation of p38α at Thr180/Tyr182.[12] In the presence of an effective inhibitor, this phosphorylation will be reduced. High-content imaging and analysis quantify the nuclear and/or cytoplasmic fluorescence intensity of an antibody specific to the phosphorylated form of p38α.
Protocol:
-
Cell Plating & Treatment:
-
Seed cells (e.g., HeLa) in a 384-well imaging plate and allow them to adhere overnight.
-
Pre-treat cells with a dose-response of validated hit compounds for 1-2 hours.
-
-
Stimulation: Add a stimulating agent (e.g., 10 µg/mL Anisomycin) to all wells except the negative control. Incubate for 30 minutes.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton™ X-100.
-
Block with 5% Bovine Serum Albumin (BSA).
-
Incubate with a primary antibody against phospho-p38α (Thr180/Tyr182).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488).
-
Counterstain nuclei with Hoechst 33342 dye.
-
-
Imaging & Analysis:
-
Acquire images on a high-content imaging system.
-
Use image analysis software to identify individual cells (via the nuclear stain) and quantify the mean fluorescence intensity of the phospho-p38α signal within each cell.
-
Calculate the cellular IC50 by plotting the normalized fluorescence intensity against the compound concentration.
-
Data Interpretation and Hit Prioritization
The multi-parametric data generated from the screening cascade allows for a robust and evidence-based selection of compounds for further optimization.
Table 1: Representative Data from Screening Cascade
| Compound ID | Primary Screen (% Inh @ 10µM) | LanthaScreen™ IC50 (nM) | ADP-Glo™ IC50 (nM) | Selectivity Ratio (Cellular/Biochem) | CellTiter-Glo® CC50 (µM) | p-p38α Cellular IC50 (nM) | Hit Priority |
| PYR-001 | 95 | 25 | 35 | 12 | >50 | 300 | High |
| PYR-002 | 88 | 150 | 180 | 20 | >50 | 3000 | Medium |
| PYR-003 | 92 | 40 | Not Active | N/A | >50 | Not Active | False Positive |
| PYR-004 | 75 | 500 | 650 | N/A | 1.2 | 800 | Cytotoxic |
| PYR-005 | 98 | 15 | 20 | 5 | >50 | 75 | High |
| Control | 99 | 10 | 15 | 8 | >50 | 80 | Reference |
Causality in Data Interpretation:
-
PYR-001 & PYR-005: These are high-quality hits. They show potent activity in the primary binding assay, which is confirmed with similar potency in the orthogonal activity assay. Crucially, they are not cytotoxic (CC50 >> biochemical IC50) and demonstrate on-target activity in a cellular context, albeit with a rightward shift in potency (Selectivity Ratio > 1), which is expected due to factors like cell permeability and intracellular ATP concentrations.
-
PYR-002: A medium-priority hit. While active and non-cytotoxic, its lower potency may require more significant medicinal chemistry efforts to improve.
-
PYR-003: A critical example of a false positive. It was active in the binding assay but showed no activity in the functional ADP-Glo™ assay. This could be due to assay interference (e.g., TR-FRET quenching) and highlights the necessity of an orthogonal assay.
-
PYR-004: This compound is deprioritized due to cytotoxicity. Its apparent activity is likely a result of cell death, not specific target inhibition.
Physicochemical Properties of Prioritized Hits
Analysis of the physicochemical properties of high-priority hits is crucial for predicting their drug-like potential.[13]
Table 2: Physicochemical Properties of High-Priority Hits
| Property | PYR-001 | PYR-005 | Ideal Range (Lipinski's Ro5) |
| Molecular Weight (MW) | 410.5 | 425.6 | < 500 |
| cLogP | 3.2 | 3.5 | ≤ 5 |
| H-Bond Donors | 2 | 2 | ≤ 5 |
| H-Bond Acceptors | 6 | 7 | ≤ 10 |
| Polar Surface Area (PSA) | 85 Ų | 92 Ų | ≤ 140 Ų |
These properties suggest that the prioritized hits have a good starting point for lead optimization, falling within the generally accepted ranges for oral bioavailability.
Conclusion and Future Directions
The screening cascade detailed in this application note provides a robust, logical, and efficient framework for identifying novel p38α MAPK inhibitors from a this compound derivative library. By integrating a high-throughput binding assay with an orthogonal activity assay and a definitive cellular target engagement assay, this workflow ensures the selection of high-quality, validated hits. The prioritization strategy, which considers potency, mechanism of action, cytotoxicity, and physicochemical properties, provides a solid foundation for initiating a successful hit-to-lead optimization campaign. Subsequent steps will involve expanding the structure-activity relationship (SAR) around the validated hit scaffolds, optimizing for potency and selectivity, and evaluating pharmacokinetic and pharmacodynamic properties.
References
-
Casanova, E., et al. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. Retrieved from [Link]
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. Retrieved from [Link]
- Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
-
Dara, L., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC - PubMed Central. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. Retrieved from [Link]
-
Wagner, E. F., & Nebreda, A. R. (2009). The p38 Pathway: From Biology to Cancer Therapy. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Ali, E. M. H., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. Retrieved from [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Retrieved from [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 6-bromo-2-methylpyridine-3-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-2-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this specific transformation. The inherent electronic and steric properties of this substrate make it a challenging coupling partner. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve higher yields.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
Low to no product formation in the Suzuki coupling of this substrate often points to issues with catalyst activity, reaction conditions, or reagent quality. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition[1]. Additionally, the steric hindrance from the 2-methyl group and the electronic-withdrawing nature of the 3-carboxylate group can slow down key steps in the catalytic cycle.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered and electron-deficient substrates like this, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more specialized ligand systems that promote oxidative addition and reductive elimination.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) are often effective for challenging couplings[2]. N-heterocyclic carbenes (NHCs) are also excellent choices for sterically demanding substrates[3].
-
Actionable Advice: Screen a panel of palladium pre-catalysts and ligands. See "Protocol 1: Catalyst and Ligand Screening" for a detailed procedure.
-
-
Choice of Base: The base plays a crucial role in the transmetalation step, activating the boronic acid[4]. For substrates with base-sensitive groups like esters, a careful choice is necessary.
-
Recommended Bases: While strong bases like NaOH can be effective, they may also promote ester hydrolysis. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃. In some cases, fluoride sources like KF or CsF can be effective, particularly if the ester is prone to hydrolysis[4].
-
Actionable Advice: If you suspect ester hydrolysis, analyze your crude reaction mixture by LC-MS or ¹H NMR for the presence of the corresponding carboxylic acid. Try switching to a milder base like K₃PO₄.
-
-
Solvent and Degassing: The solvent can significantly influence the reaction rate and selectivity[5]. Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Recommended Solvents: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common starting point. Anhydrous conditions with solvents like toluene can also be effective, especially with certain bases.
-
Actionable Advice: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Q2: I am observing a significant amount of unreacted starting material, even after extended reaction times. What should I do?
Incomplete conversion suggests a slow or stalled catalytic cycle. This can be due to catalyst deactivation or suboptimal reaction parameters.
Troubleshooting Incomplete Conversion:
Caption: Troubleshooting steps for incomplete conversion.
Detailed Recommendations:
-
Reaction Temperature: Increasing the temperature can often overcome the activation energy barrier for the oxidative addition of the sterically hindered aryl bromide.
-
Actionable Advice: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition. Microwave irradiation can also be a powerful tool to accelerate slow reactions.
-
-
Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion.
-
Actionable Advice: Increase the palladium catalyst loading from the typical 1-2 mol% to 5 mol%.
-
-
Stoichiometry of Boronic Acid: Ensure you are using a slight excess of the boronic acid or its ester (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
Q3: I am getting my desired product, but it's contaminated with significant side products like debrominated starting material or homocoupled boronic acid. How can I minimize these?
The formation of side products is common in Suzuki couplings and can often be suppressed by optimizing the reaction conditions.
Common Side Products and Solutions:
| Side Product | Likely Cause(s) | Recommended Solution(s) |
| Debrominated Starting Material | 1. Presence of water or other proton sources leading to protodeboronation of the boronic acid followed by reduction of the aryl halide. | 1. Use anhydrous solvents and reagents. 2. Ensure the base is anhydrous. 3. Consider using boronic esters (e.g., pinacol esters) which can be more resistant to protodeboronation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid. 2. Slow transmetalation or reductive elimination, allowing for side reactions. | 1. Thoroughly degas the reaction mixture. 2. Use a ligand that accelerates the desired catalytic cycle (e.g., bulky, electron-rich phosphines). |
| Hydrolysis of Methyl Ester | 1. Use of a strong base (e.g., NaOH, KOH). 2. Prolonged reaction times at high temperatures. | 1. Switch to a milder base such as K₃PO₄, K₂CO₃, or KF. 2. Optimize the reaction to proceed at a lower temperature or for a shorter duration. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination to start with for the Suzuki coupling of this compound?
For a sterically hindered and electronically deactivated substrate like this, a good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as PdCl₂(dppf), combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand[2][3]. These ligands have demonstrated high efficacy in promoting the coupling of challenging heteroaryl halides[1].
Q2: Which base and solvent system should I choose?
A common and often effective system is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 4:1) solvent mixture. This provides a balance of basicity to promote transmetalation while minimizing the risk of ester hydrolysis. If hydrolysis remains an issue, consider using anhydrous conditions with a base like KF in a solvent such as THF or toluene.
Q3: How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for the reaction. Optimization of the ligand, base, and temperature may be required.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the starting bromide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst and Ligand Screening
This protocol can be performed on a small scale to identify the optimal catalyst system.
-
Arrange an array of small reaction vials, each charged with this compound (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and K₃PO₄ (0.2 mmol).
-
To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PdCl₂(dppf), etc.) at a consistent catalyst loading (e.g., 2 mol% Pd).
-
Add the degassed solvent to each vial.
-
Heat all vials to the same temperature for a set period (e.g., 12 hours).
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the conversion to the desired product.
References
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Li, W., & Nelson, D. P. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(19), 4239–4242.
- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1035-1054.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling. Retrieved from [Link]
- El-Ghozzi, M., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 18(6), 654-659.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
- Zhang, C., & Huang, J. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(16), 6194–6197.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(5), 1717-1728.
- Li, W., & Nelson, D. P. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(19), 4239–4242.
Sources
Technical Support Center: Purification Challenges of Methylpyridine Carboxylate Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying methylpyridine carboxylate derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The advice herein is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your purification processes.
Section 1: Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid methylpyridine carboxylate derivatives. However, its success is highly dependent on the careful selection of solvents and precise control of conditions.
Q1: My methylpyridine carboxylate derivative is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the cooling process is too rapid, causing the compound to separate as a liquid phase rather than forming a crystal lattice.[1][2]
Causality: The pyridine ring and the carboxylate group introduce polarity, while the methyl and ester alkyl groups contribute to nonpolar character. If the solvent polarity is not well-matched to the molecule's overall polarity, or if the solution is supersaturated at a temperature above the compound's melting point, it may separate as an oil.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Slow Cooling: Ensure the flask is allowed to cool slowly to room temperature. Insulating the flask can help. Avoid placing the hot flask directly in an ice bath.[2]
-
Solvent System Modification:
-
Increase Polarity: If using a nonpolar solvent, add a small amount of a more polar co-solvent in which the compound is soluble. Common solvent systems include hexane/ethyl acetate or hexane/acetone.[1]
-
Decrease Polarity: If using a highly polar solvent, add a less polar co-solvent.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.[4]
Section 2: Chromatographic Purification Challenges
Column chromatography is a cornerstone of purification for both solid and liquid methylpyridine carboxylate derivatives. However, the basicity of the pyridine nitrogen can lead to significant challenges.
Q2: I'm observing significant peak tailing during HPLC analysis and purification of my methylpyridine carboxylate derivative. What is the underlying cause and how can I achieve symmetrical peaks?
A2: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica-based columns.[5][6] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[7][8] This secondary interaction leads to a non-ideal elution profile.
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica gel. This results in some molecules of the analyte being retained more strongly than others, leading to a "tail" on the backside of the chromatographic peak.
Strategies for Symmetrical Peaks:
| Strategy | Mechanism of Action | Typical Implementation |
| Mobile Phase pH Adjustment | Protonation of the basic pyridine nitrogen or suppression of silanol ionization. | Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[9] Operating at a low pH (≤ 3) can also suppress silanol ionization.[7] |
| Use of a Competing Base | The competing base preferentially interacts with the acidic silanol groups, "masking" them from the analyte. | Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to the mobile phase. |
| Column Selection | Utilize a stationary phase with reduced silanol activity. | Employ end-capped columns or columns with a polar-embedded group. Type B silica columns, which have lower metal content and reduced free silanol groups, are also a good choice.[7][8] |
Experimental Protocol: Optimizing HPLC for a Methylpyridine Carboxylate Derivative
-
Initial Screening:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Troubleshooting Peak Tailing:
-
If tailing is observed, add 0.1% triethylamine to both mobile phases A and B and repeat the analysis.
-
Alternatively, switch to a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity.[10]
-
Q3: I am struggling to separate constitutional isomers of my methylpyridine carboxylate. What chromatographic strategies can I employ?
A3: The separation of constitutional isomers can be challenging due to their similar physical properties. Successful separation often requires exploiting subtle differences in their polarity, hydrogen bonding capabilities, or π-π interactions.
Strategies for Isomer Separation:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition, including the organic modifier (e.g., methanol vs. acetonitrile) and additives, can significantly impact selectivity.[11]
-
Change the Stationary Phase: If a standard C18 column is not providing separation, consider columns that offer different interaction mechanisms:
-
Phenyl Columns: Can provide enhanced separation of aromatic compounds through π-π interactions.
-
Cyano Columns: Offer different polarity and can be used in both normal-phase and reversed-phase modes.
-
Hydrogen-Bonding Columns (e.g., SHARC 1): These columns are specifically designed to separate isomers based on their hydrogen bonding capabilities.[11]
-
-
Ion-Pair Chromatography: For acidic or basic isomers, using an ion-pairing reagent in the mobile phase can improve separation. For example, tetrabutylammonium phosphate has been used to separate pyridinedicarboxylic acid isomers.[12]
Section 3: Compound Stability and Handling
The stability of methylpyridine carboxylate derivatives during workup and purification is a critical consideration.
Q4: I suspect my methylpyridine carboxylate ester is hydrolyzing during my aqueous workup or on silica gel. How can I prevent this?
A4: Ester hydrolysis is a significant risk, particularly under acidic or basic conditions. The ester can be cleaved to the corresponding carboxylic acid and alcohol.
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. Silica gel, being acidic, can also promote hydrolysis during column chromatography.
Preventative Measures:
-
Neutral Workup: If possible, perform aqueous extractions with deionized water or a neutral brine solution. Avoid strong acids or bases.
-
Minimize Contact Time: Reduce the time your compound is in contact with aqueous acidic or basic solutions.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, especially for subsequent reaction steps. Pyridine derivatives are often hygroscopic.[13][14]
-
Deactivated Silica Gel: For column chromatography, consider using silica gel that has been deactivated with a base. This can be prepared by making a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 1%), then packing the column.
-
Alternative Purification Methods: If hydrolysis on silica is a persistent problem, consider alternative purification methods such as recrystallization or distillation if the compound is thermally stable.
Workflow for Minimizing Hydrolysis during Purification
Caption: Decision workflow for minimizing hydrolysis.
Section 4: Purity Analysis
Accurate determination of purity is essential. HPLC and GC-MS are powerful tools for this purpose.
Q5: What are the key considerations for developing a robust HPLC method for purity analysis of a methylpyridine carboxylate derivative?
A5: A robust HPLC method should be able to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products.
Key Method Development Parameters:
| Parameter | Considerations | Starting Point |
| Column | A C18 column is a good starting point for moderately polar compounds. Consider a polar-embedded or phenyl column for increased retention of polar analytes or for alternative selectivity. | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and methanol are common organic modifiers. The choice can affect selectivity. A buffer is often necessary to control the pH and improve peak shape. | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Detection Wavelength | Choose a wavelength where the analyte has strong UV absorbance for good sensitivity. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity. | Analyze the UV spectrum of the compound. 254 nm is a common starting point for aromatic compounds. |
| Forced Degradation | To ensure the method is "stability-indicating," perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress).[15][16] The method should be able to separate the parent compound from all degradation products. |
References
-
Rochester University. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Higashi, Y., & Seto, Y. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50–59. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. MIT Digital Lab Techniques Manual. [Link]
- Pucciarelli, F., Passamonti, P., & Cecchi, T. (1997). Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography.
-
Richardson, P. F., et al. (2016). Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates by Neighboring Group Assistance. PubMed. [Link]
-
ResearchGate. (2014). How do I get dry pyridine?[Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
LCGC International. (n.d.). How to Take Maximum Advantage of Column-Type Selectivity. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Agilent. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
PubChem. (n.d.). 2-Methylpyridine. [Link]
-
MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. [Link]
-
ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Representative...[Link]
-
Lonza. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
- Google Patents. (n.d.). Method for Determining Purity of Nicotine by Use of GCMS-GC Method.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 15. biomedres.us [biomedres.us]
- 16. onyxipca.com [onyxipca.com]
"incomplete conversion of Methyl 6-bromo-2-methylpyridine-3-carboxylate"
Welcome to the technical support center for Methyl 6-bromo-2-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, with a focus on troubleshooting incomplete chemical conversions and related issues. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure your experiments are both successful and reproducible.
Section 1: Troubleshooting Incomplete Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and a primary application for this compound. However, the inherent electronic properties and steric environment of this substrate can present unique challenges, often leading to incomplete conversion.
FAQ 1: My Suzuki-Miyaura reaction with this compound is sluggish or incomplete. What are the likely causes?
Incomplete conversion in Suzuki-Miyaura couplings involving this substrate typically stems from two main factors: steric hindrance and electronic effects. The methyl group at the 2-position and the methyl carboxylate at the 3-position create a sterically congested environment around the bromine at the 6-position. This can impede the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, a critical rate-determining step in the catalytic cycle.[1][2]
Additionally, the electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond. In some cases, electron-rich substrates can pose challenges for oxidative addition.[3]
Troubleshooting Workflow for Incomplete Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for incomplete Suzuki-Miyaura coupling.
FAQ 2: Which palladium catalyst and ligand combination is most effective for this sterically hindered substrate?
Standard catalysts like Pd(PPh₃)₄ may not be efficient for this substrate due to the steric bulk.[4] For sterically demanding aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful. These ligands promote the oxidative addition step and stabilize the active palladium species.
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |
| Ferrocenyl Ligands | dppf | Often effective for a range of cross-coupling reactions, providing a good starting point for optimization.[5] |
| Other Bulky Phosphines | P(t-Bu)₃ | Highly electron-donating and effective for challenging couplings. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the chosen ligand (e.g., SPhos, 2-10 mol%) in an anhydrous, degassed solvent (e.g., toluene, dioxane, or 2-MeTHF).
-
Add the catalyst solution to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
FAQ 3: I am observing a significant amount of a polar byproduct. Could this be due to ester hydrolysis?
Yes, ester hydrolysis is a common side reaction in Suzuki-Miyaura couplings, especially when using strong bases like NaOH or KOH, or when the reaction is run at high temperatures for extended periods.[6] The resulting carboxylate is highly polar and can complicate purification.
Mitigation Strategies for Ester Hydrolysis:
-
Choice of Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote hydrolysis. Ensure your solvent is dry.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.
-
Workup Procedure: If hydrolysis occurs, the resulting carboxylic acid can be re-esterified after purification, or the reaction can be worked up under acidic conditions to protonate the carboxylate, potentially aiding in extraction from the aqueous phase.[7]
Section 2: Purity and Stability of Starting Material
The purity and stability of this compound are critical for achieving high conversion rates in subsequent reactions. Impurities from the synthesis or degradation products from improper storage can inhibit catalysts or lead to unwanted side reactions.
FAQ 4: How can I assess the purity of my this compound starting material?
Standard analytical techniques should be employed to determine the purity of your starting material:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS or GC-MS: To determine the purity and identify any trace impurities.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Common impurities to look out for include residual starting materials from the synthesis (e.g., 6-bromo-2-methylnicotinic acid if the final step is esterification) or byproducts from the bromination step.
FAQ 5: My esterification of 6-bromo-2-methylnicotinic acid to the methyl ester is incomplete. How can I optimize this reaction?
Incomplete esterification can be due to several factors, including the choice of catalyst, reaction conditions, and the presence of water.
| Parameter | Recommendation | Rationale |
| Catalyst | Use a strong acid catalyst such as H₂SO₄, p-TsOH, or an acidic resin. | Ensures efficient protonation of the carbonyl oxygen, activating it for nucleophilic attack by methanol. |
| Methanol | Use a large excess of anhydrous methanol. | Drives the equilibrium towards the product side and acts as the solvent. |
| Water Removal | Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction. | Prevents the reverse reaction (hydrolysis) from occurring. |
| Temperature | Refluxing methanol is typically sufficient. | Provides the necessary activation energy for the reaction. |
Protocol 2: Optimized Fischer Esterification of 6-bromo-2-methylnicotinic acid
-
Suspend 6-bromo-2-methylnicotinic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired methyl ester.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with Methyl 6-bromo-2-methylpyridine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromo-2-methylpyridine-3-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for improving the regioselectivity of your reactions with this versatile building block. The unique substitution pattern of this molecule presents both opportunities and challenges in achieving desired reaction outcomes. This resource, structured in a question-and-answer format, offers field-proven insights and scientifically grounded protocols to help you navigate these complexities.
Understanding the Reactivity of this compound
This compound is a polysubstituted pyridine derivative with distinct electronic and steric features that significantly influence its reactivity. The pyridine ring is inherently electron-deficient, a characteristic further amplified by the electron-withdrawing methyl carboxylate group at the C3 position. This electronic deficiency generally enhances the reactivity of the C-Br bond at the C6 position towards palladium-catalyzed cross-coupling reactions. However, the methyl group at the C2 position introduces steric hindrance that can modulate the approach of catalysts and reactants. Understanding this interplay is crucial for controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yield and the formation of significant side products. How can I improve the regioselectivity and yield?
Answer:
Low yields and side product formation in Suzuki-Miyaura couplings with this substrate often stem from suboptimal catalyst and reaction conditions. The electron-deficient nature of the pyridine ring can make oxidative addition of the palladium catalyst to the C-Br bond challenging, while the steric hindrance from the C2-methyl group can impede the approach of the catalyst.
Causality and Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is paramount. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. A suitable base activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Solvent Selection: The solvent can influence the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents are often effective.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. Pd₂(dba)₃ is a good alternative, particularly when used with a supporting ligand.[2] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphine ligands (1.1-1.5 eq. to Pd) | These ligands promote oxidative addition to the electron-deficient pyridine ring and can overcome steric hindrance. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in promoting the formation of the active boronate species without causing significant side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | These solvent systems provide good solubility for both the organic and inorganic reagents.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but should be optimized to minimize decomposition. |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Add the palladium precatalyst and the ligand.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Reactions
Question: I am attempting a Sonogashira coupling of this compound with a terminal alkyne, but the reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction efficiency?
Answer:
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, can be challenging with electron-deficient substrates. The efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps, is highly dependent on the reaction conditions.
Causality and Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ligand Selection: Phosphine ligands are typically used to stabilize the palladium catalyst and promote the reaction.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used both as a base and as a solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective palladium sources for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate. |
| Ligand | PPh₃ (if not already part of the catalyst) | Helps to stabilize the palladium catalyst. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent, facilitating the reaction. |
| Co-solvent | THF or DMF | Can be added to improve the solubility of the starting materials. |
| Temperature | Room temperature to 80 °C | The reaction can often be run at room temperature, but heating may be necessary for less reactive substrates. |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).
-
Add the palladium precatalyst, copper(I) iodide, and ligand (if needed).
-
Add the degassed amine base (and co-solvent if necessary).
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am getting low conversion and some debromination of my starting material. How can I optimize this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-deficient heteroaryl halides like yours is highly dependent on the catalytic system.[3] Low conversion can be due to catalyst inhibition or slow oxidative addition, while debromination is a common side reaction.
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precatalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine and generate the active palladium-amido intermediate.
-
Solvent: Aprotic solvents are typically used to avoid side reactions with the strong base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources for Buchwald-Hartwig amination. |
| Ligand | Xantphos, RuPhos, or other Buchwald ligands (1.1-1.5 eq. to Pd) | These ligands are specifically designed to promote C-N bond formation with challenging substrates.[5] |
| Base | NaOt-Bu or K₂CO₃/Cs₂CO₃ (1.5-2.5 equivalents) | Sodium t-butoxide is a strong base effective for many aminations. Carbonate bases can be milder alternatives to reduce side reactions.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Temperature should be carefully optimized to balance reaction rate and catalyst stability/side reactions. |
Step-by-Step Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Question: I am interested in displacing the bromine of this compound with a nucleophile via an SNAr reaction. What are the key factors for a successful reaction?
Answer:
Nucleophilic aromatic substitution (SNAr) is a viable pathway for the functionalization of your substrate due to the electron-deficient nature of the pyridine ring, which is further activated by the methyl carboxylate group.[6] The success of an SNAr reaction depends on the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate Meisenheimer complex.[7]
Causality and Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles are generally required to attack the electron-deficient aromatic ring.
-
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
-
Leaving Group: While bromine is a good leaving group, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[6]
Recommended Protocol:
| Parameter | Recommendation | Rationale |
| Nucleophile | Alkoxides (e.g., NaOMe), thiolates (e.g., NaSPh), or amines (e.g., piperidine) | Strong nucleophiles are necessary to initiate the reaction. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents enhance the reactivity of the nucleophile. |
| Temperature | Room temperature to 150 °C | The required temperature will depend on the reactivity of the nucleophile. |
| Additives | In some cases, a phase-transfer catalyst can be beneficial for reactions with solid-liquid phases. |
Step-by-Step Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in the polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile (1.1-2.0 eq.).
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do the substituents on this compound affect its reactivity?
A1: The methyl group at the C2 position exerts a steric effect, which can hinder the approach of bulky catalysts and reagents to the adjacent C3 position and the nitrogen atom. The methyl carboxylate group at the C3 position is electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions at the C6 position.
Q2: Can I achieve regioselective functionalization at other positions of the pyridine ring?
A2: While the C6-bromo position is the primary site for cross-coupling and nucleophilic substitution reactions, functionalization at other positions is more challenging. C-H activation strategies could potentially be employed for functionalization at the C4 or C5 positions, but this would require specific directing groups and catalyst systems.
Q3: What are the most common side reactions to look out for?
A3: In palladium-catalyzed cross-coupling reactions, common side reactions include:
-
Debromination: The replacement of the bromine atom with a hydrogen atom, often from the solvent or a reagent.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner.
-
Hydrolysis of the ester: The methyl carboxylate group can be hydrolyzed under basic or acidic conditions.
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation can be minimized by:
-
Using high-purity reagents and solvents.
-
Thoroughly degassing the reaction mixture to remove oxygen, which can oxidize the palladium(0) catalyst.
-
Choosing an appropriate ligand that stabilizes the active catalytic species.
-
Optimizing the reaction temperature to avoid thermal decomposition of the catalyst.
References
-
Nasir, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 3014. [Link]
-
Leitch, D. C., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 50(7), 1735-1746. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Fagnou, K., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17136-17159. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
"stability of Methyl 6-bromo-2-methylpyridine-3-carboxylate under reaction conditions"
Welcome to the technical support center for Methyl 6-bromo-2-methylpyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide not just protocols, but a deeper understanding of the molecule's reactivity and stability, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes. This resource is built on a foundation of established chemical principles and field-proven insights.
General Stability & Reactivity Profile
This compound is a functionalized heterocyclic compound prized for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Its stability is governed by the interplay of its three key functional groups:
-
The 6-Bromo Substituent: This is the primary reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), where it serves as a reliable leaving group. However, it can also be susceptible to reduction (hydrodebromination) under certain catalytic conditions or displacement via nucleophilic aromatic substitution (SNAr).
-
The Methyl Ester: Positioned at C3, this electron-withdrawing group activates the pyridine ring. It is susceptible to hydrolysis under both acidic and basic conditions, a critical consideration when selecting reagents and workup procedures.
-
The Pyridine Ring: The nitrogen atom imparts basicity to the molecule and can coordinate to metal catalysts. This coordination can influence the catalyst's activity and stability. The ring itself is relatively robust but can be sensitive to strongly acidic or oxidizing conditions.
Understanding these characteristics is the first step toward troubleshooting and successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving this compound.
Cross-Coupling Reactions
Q1: I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid during my Suzuki-Miyaura coupling. Why is this happening and how can I prevent it?
A: This is a classic issue arising from the basic conditions required for the Suzuki reaction.[1] The hydroxide or carbonate bases used for the transmetalation step can readily saponify the ester, especially at elevated temperatures.
Causality: The mechanism of ester hydrolysis is base-catalyzed. The presence of water in the solvent or base further promotes this side reaction. The resulting carboxylate can complicate purification and may even inhibit the catalyst.
Troubleshooting Steps:
-
Choice of Base: Switch to a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) is often a good starting point, but if hydrolysis persists, consider milder bases like cesium carbonate (Cs₂CO₃) or organic bases such as triethylamine (Et₃N) in combination with a fluoride source (e.g., KF, CsF) for the boronic acid activation.
-
Solvent System: Ensure you are using anhydrous solvents. Toluene, dioxane, or DME, rigorously dried before use, are preferable to protic solvents or solvent mixtures containing water.
-
Temperature Control: Run the reaction at the lowest effective temperature. While many Suzuki couplings are run at 80-110 °C, screening lower temperatures (e.g., 60-70 °C) may suppress hydrolysis while still allowing for acceptable reaction rates.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
Q2: My reaction is plagued by hydrodebromination (loss of bromine), resulting in Methyl 2-methylpyridine-3-carboxylate as a major byproduct. What causes this and how can it be minimized?
A: Hydrodebromination is a common side reaction in palladium-catalyzed couplings. It typically occurs when the oxidative addition product, Ar-Pd(II)-Br, undergoes a reductive process before the desired transmetalation or subsequent steps can occur.
Causality: This is often promoted by:
-
Hydride Sources: Impurities in reagents or solvents, or the decomposition of certain reagents (like boronic acids or amines), can generate hydride species that reduce the palladium complex.
-
Catalyst Choice: Some palladium catalysts or ligand combinations are more prone to promoting this pathway.
-
Slow Transmetalation: If the transmetalation step with the coupling partner is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of undesired side reactions.
Troubleshooting Steps:
-
Reagent Quality: Use high-purity boronic acids/coupling partners and anhydrous, degassed solvents.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the desired catalytic cycle, outcompeting the debromination pathway.
-
Reaction Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation pathways that can interfere with the main cycle.
Q3: I am attempting a Sonogashira coupling, but I get a complex mixture and low yield. Is the starting material stable under these conditions?
A: Yes, the substrate is generally stable, but the Sonogashira reaction has its own set of challenges.[2][3] The use of copper(I) cocatalysts can lead to the homocoupling of the terminal alkyne (Glaser coupling), complicating the product mixture. The amine base (typically Et₃N or DIPEA) must be anhydrous.
Troubleshooting Steps:
-
Consider Copper-Free Conditions: Modern protocols often use palladium catalysts that do not require a copper cocatalyst, which eliminates the Glaser coupling side product.[2] Catalysts like Pd(PPh₃)₄ or those with specialized ligands can be effective.
-
Degassing is Critical: Oxygen must be rigorously excluded to prevent oxidative homocoupling and catalyst deactivation. Degas the solvent and reagents thoroughly.
-
Base and Solvent Purity: Use a high-purity, anhydrous amine base and anhydrous solvents. Water can interfere with the catalytic cycle. A common solvent system is THF/Et₃N.[4]
General Stability
Q4: Can I use strong nucleophiles like sodium methoxide or amines for SNAr reactions to displace the bromine?
A: While possible, it's challenging and often requires harsh conditions. Pyridine rings are more susceptible to nucleophilic aromatic substitution (SNAr) than benzene rings, especially when activated by electron-withdrawing groups.[5] The ester at the C3 position provides some activation. However, palladium-catalyzed cross-coupling reactions are almost always more efficient and selective for C-C or C-N bond formation at this position.[5][6][7] Direct SNAr may require high temperatures and can lead to side reactions, including attack at other positions or decomposition.
Q5: How stable is the compound to strongly acidic or basic workup conditions?
A: Caution is advised.
-
Strong Acid (e.g., >1M HCl): Prolonged exposure will hydrolyze the methyl ester to the carboxylic acid.[8] The pyridine nitrogen will be protonated, which can affect solubility.
-
Strong Base (e.g., >1M NaOH): This will rapidly hydrolyze the ester, especially with heating.[9] The resulting sodium carboxylate salt will be water-soluble.
If hydrolysis is desired, these conditions are effective. If it is to be avoided, use milder workup conditions such as washing with saturated sodium bicarbonate solution for base removal or dilute (e.g., 0.1M) HCl for acid removal, always at low temperatures.
Q6: What is the thermal stability of this compound? Is decarboxylation a risk?
A: The compound itself is reasonably thermally stable and can typically be heated in solution up to ~120 °C for short periods without significant decomposition.[10][11]
Decarboxylation is not a concern for the methyl ester itself. However, if the ester is first hydrolyzed to the carboxylic acid, the resulting 6-bromo-2-methylpyridine-3-carboxylic acid is more prone to decarboxylation upon strong heating. While pyridine-3-carboxylic acids are more stable than their pyridine-2-carboxylic acid (picolinic acid) counterparts, high temperatures (>150-200 °C) can induce the loss of CO₂.[12][13] This is an important consideration in purification steps like distillation of the hydrolyzed product.
Visual Troubleshooting Guides
Degradation Pathways
The following diagram illustrates the primary potential side reactions that can occur with this compound under various conditions.
Caption: Potential degradation and side reaction pathways.
Troubleshooting Workflow for Failed Cross-Coupling
Use this decision tree to diagnose and solve common issues in palladium-catalyzed reactions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-2%) | None or SPhos (2-4%) | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O (4:1) or Toluene | 80-100 | Use anhydrous base/solvent to prevent ester hydrolysis.[1][14] |
| Sonogashira | Pd(PPh₃)₄ (2-5%) | None | Et₃N / DIPEA | THF | RT - 50 | Rigorous degassing is essential. Copper-free conditions are recommended to avoid alkyne homocoupling.[2][4] |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N or K₂CO₃ (1.5-2) | DMF or Acetonitrile | 80-120 | Reaction is highly sensitive to catalyst, base, and solvent choice.[15][16][17] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos or BINAP (2-4%) | NaOt-Bu or K₃PO₄ (1.5-2) | Toluene or Dioxane | 90-110 | Strong bases can promote hydrolysis; K₃PO₄ is a milder alternative. Ensure inert atmosphere. |
Table 2: General Stability Profile
| Condition | Observed Instability | Primary Degradation Product | Mitigation Strategy |
| Aqueous Acid (pH < 2) | Ester Hydrolysis | 6-Bromo-2-methylpyridine-3-carboxylic acid | Avoid prolonged exposure; use dilute acid for workup at low temp. |
| Aqueous Base (pH > 10) | Ester Hydrolysis (Saponification) | Carboxylate salt of 6-bromo-2-methylpyridine-3-carboxylic acid | Use non-aqueous/milder bases (K₂CO₃, Et₃N) in reactions. Use sat. NaHCO₃ for workup. |
| High Temperature (>150 °C) | Potential for slow decomposition/debromination | 2-methylpyridine-3-carboxylate and other products | Maintain reaction temperatures below 120 °C where possible. |
| Strong Nucleophiles (e.g., RO⁻) | Competing SNAr | 6-alkoxy-2-methylpyridine-3-carboxylate | Favor Pd-catalyzed methods for C-X bond formation as they are more selective.[5] |
| Reductive Conditions (e.g., H₂, Pd/C) | Debromination, possible ester reduction | Methyl 2-methylpyridine-3-carboxylate | Use chemoselective reducing agents if ester reduction is desired without C-Br cleavage. |
Experimental Protocol: Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize common side reactions like hydrolysis and debromination.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous, degassed toluene (to make a ~0.1 M solution) via cannula or syringe.
-
In a separate vial under inert atmosphere, prepare a mixture of Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and SPhos (0.03 equiv, 3 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup:
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and then with brine. Avoid acidic or basic washes unless necessary for purification.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
-
References
-
Royal Society of Chemistry. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. Retrieved January 27, 2026, from [Link]
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NIST/TRC. (n.d.). 2-bromopyridine. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Retrieved January 27, 2026, from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 27, 2026, from [Link]
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Pipzine Chemicals. (n.d.). 6-Bromo-3-methylpyridine-2-carboxylic Acid. Retrieved January 27, 2026, from [Link]
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Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]
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Norwegian Research Information Repository - NTNU. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2019). Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved January 27, 2026, from [Link]
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ACS Publications. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. Retrieved January 27, 2026, from [Link]
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University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved January 27, 2026, from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 27, 2026, from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid. Retrieved January 27, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase. Retrieved January 27, 2026, from [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 27, 2026, from [Link]
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-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved January 27, 2026, from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved January 27, 2026, from [Link]
-
CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2017). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 27, 2026, from [Link]
-
Freie Universität Berlin Refubium. (n.d.). Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved January 27, 2026, from [Link]
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MDPI. (n.d.). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-bromopyridine-2-carboxylate. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of Methyl 6-bromo-2-methylpyridine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores the importance of efficient and versatile methods for its functionalization. Methyl 6-bromo-2-methylpyridine-3-carboxylate is a key building block in this endeavor, offering a handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, profoundly influencing reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for three critical transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower you to select the optimal catalytic system for your synthetic challenges.
The Crucial Role of Ligand Design in Palladium Catalysis
The heart of a successful palladium-catalyzed cross-coupling reaction lies in the ligand that coordinates to the palladium center. The ligand's steric and electronic properties dictate the reactivity of the catalyst, influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Bulky, electron-rich phosphine ligands, such as the Buchwald and Hartwig ligands, are often employed for challenging substrates. The steric bulk promotes the formation of monoligated palladium species, which are highly reactive in oxidative addition.[1] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating oxidative addition and reductive elimination.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.
Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of catalyst for the Suzuki coupling of this compound is critical to achieving high yields and avoiding side reactions. Below is a comparison of commonly used palladium catalysts for the coupling of bromopyridine derivatives. While direct comparative data for the exact target substrate is limited, the following table, based on data from similar bromopyridine systems, provides a strong indication of relative performance.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(dppf)Cl₂ | 1.5 | K₃PO₄ | Dioxane | 100 | 6 | 92 | 61 |
| XPhos Pd G3 | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: This data is a representative compilation from various sources for bromopyridine substrates and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, widely used catalyst. However, for challenging substrates like bromopyridines, it often requires higher catalyst loadings and longer reaction times to achieve high conversions.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand offers a wider bite angle and more electron-rich character compared to PPh₃, leading to improved catalytic activity and stability.[2] This often translates to lower catalyst loadings and higher yields.
-
XPhos Pd G3 : This third-generation Buchwald precatalyst features a bulky and electron-rich biaryl phosphine ligand (XPhos). These ligands are highly effective for coupling sterically hindered and electron-deficient substrates, often providing excellent yields with low catalyst loadings.
-
PEPPSI-IPr : This N-heterocyclic carbene (NHC)-based catalyst is known for its high activity and stability. The strong σ-donating ability of the NHC ligand makes it particularly effective for cross-coupling reactions, often allowing for very low catalyst loadings and short reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in a vast array of pharmaceuticals. This reaction allows for the coupling of an aryl halide with a primary or secondary amine.
Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination
The choice of ligand is particularly critical in Buchwald-Hartwig amination to overcome the challenges associated with C-N bond formation. The following table provides a comparison of catalyst systems for the amination of bromopyridine derivatives.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd₂(dba)₃] / (±)-BINAP | 2 | NaOt-Bu | Toluene | 80 | 4 | 60 |
| Pd(OAc)₂ / dppp | 5 | NaOt-Bu | Toluene | Reflux | - | 90.7 |
| [Pd₂(dba)₃] / XantPhos | 2 | DBU | Toluene | 100 | 18 | Hit |
| RuPhos Pd G3 | 2 | LiHMDS | THF | 65 | 16 | 83 |
Note: This data is compiled from various sources for the amination of different bromopyridine derivatives and serves as a guide for catalyst selection.
Analysis of Catalyst Performance:
-
[Pd₂(dba)₃] / (±)-BINAP : This first-generation Buchwald-Hartwig catalyst system is effective for the amination of some aryl bromides.
-
Pd(OAc)₂ / dppp : A combination of a simple palladium source with a bidentate phosphine ligand.
-
[Pd₂(dba)₃] / XantPhos : Xantphos is a wide bite-angle ligand that is often effective in preventing the formation of undesired side products.
-
RuPhos Pd G3 : A third-generation Buchwald precatalyst that is highly active for a broad range of C-N cross-coupling reactions, often at lower temperatures.[3]
Experimental Protocol: Buchwald-Hartwig Amination with a Buchwald Precatalyst
This protocol is a general starting point for the amination of this compound using a modern Buchwald precatalyst.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (or other G3 precatalyst) (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the Buchwald precatalyst (0.02 mmol) and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a solution of this compound (1 mmol) and the amine (1.2 mmol) in anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Methyl 6-bromo-2-methylpyridine-3-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro biological evaluation of novel derivatives synthesized from the Methyl 6-bromo-2-methylpyridine-3-carboxylate scaffold. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening. The pyridine nucleus is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this a promising area for novel drug discovery.[1][2][3]
This document will compare the potential performance of these derivatives against established alternatives, grounded in detailed experimental methodologies and data interpretation.
Rationale for Screening: Potential Therapeutic Applications
The core structure, this compound, combines a reactive bromine atom, a methyl group, and a carboxylate ester on a pyridine ring. This configuration offers multiple sites for synthetic modification, allowing for the creation of a diverse library of derivatives. The rationale for investigating this class of compounds is built upon the established therapeutic potential of pyridine-containing molecules.[2] Our evaluation will focus on three key areas:
-
Anticancer Activity: Pyridine derivatives have been shown to inhibit various cancer-related targets, including kinases, tubulin polymerization, and topoisomerases.[1] Furthermore, many small molecules exert anticancer effects by interacting with and cleaving DNA.
-
Antimicrobial Activity: The nitrogen-bearing pyridine ring is a common feature in compounds developed to combat multidrug-resistant (MDR) pathogens.[2] Evaluating activity against a panel of bacteria and fungi is a critical step.
-
Anti-inflammatory Activity: Chronic inflammation is linked to numerous diseases. Heterocyclic compounds are frequently explored as inhibitors of key inflammatory mediators like cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide (NO).[3][4]
Comparative Anticancer Evaluation
The primary goal is to identify derivatives with potent and selective cytotoxicity against cancer cells while sparing non-tumorigenic cells.[5]
Causality Behind Experimental Choices
Our approach begins with a broad cytotoxicity screen to identify lead compounds, followed by mechanistic studies to understand their mode of action.
-
Choice of Cell Lines: A panel of cell lines representing different cancer types provides a broader understanding of a compound's efficacy. We select:
-
MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).
-
HT-29: A human colon adenocarcinoma cell line.[6]
-
HeLa: A human cervical cancer cell line.[6]
-
MCF-12A: A non-tumorigenic human breast epithelial cell line, used as a crucial control to assess selectivity and potential toxicity to healthy cells.[5]
-
-
Choice of Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Since mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product, the color intensity is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[7]
-
Choice of Positive Control: Doxorubicin, a well-characterized anthracycline antibiotic, is a standard chemotherapeutic agent used across a wide range of cancers. It acts primarily by intercalating DNA and inhibiting topoisomerase II, providing a strong benchmark for cytotoxic potency.
Experimental Workflow: Anticancer Screening
The following diagram illustrates the logical flow from initial screening to a preliminary mechanistic investigation.
Caption: Workflow for anticancer evaluation of derivatives.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric. A lower IC50 value indicates higher potency. The Selective Index (SI = IC50 in normal cells / IC50 in cancer cells) is calculated to quantify cancer cell specificity.
Table 1: Representative Cytotoxicity Data for Pyridine-3-Carboxylate Derivatives
| Compound | IC50 on MCF-7 (µM) | IC50 on HT-29 (µM) | IC50 on HeLa (µM) | IC50 on MCF-12A (µM) | Selective Index (MCF-7) |
| Derivative A | 8.5 | 12.1 | 10.3 | > 100 | > 11.8 |
| Derivative B | 45.2 | 51.8 | 60.1 | > 100 | > 2.2 |
| Derivative C | 2.1 | 3.5 | 2.9 | 45.5 | 21.7 |
| Doxorubicin | 0.9 | 1.2 | 1.1 | 8.3 | 9.2 |
Data are hypothetical and for illustrative purposes.
Interpretation: In this representative data, Derivative C emerges as the most promising candidate. Its potency against cancer cell lines is approaching that of Doxorubicin, but it exhibits a significantly better selective index, suggesting a wider therapeutic window. Derivative A also shows good selectivity, while Derivative B is largely inactive.
Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[8][9]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of test derivatives and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in each well is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.[8] Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Corrected Absorbance = Absorbance of test well - Absorbance of blank well.
-
% Cell Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of untreated cells) x 100.
-
Plot % Viability against compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Mechanistic Study: DNA Cleavage
To investigate if the cytotoxic mechanism involves direct DNA damage, a DNA cleavage assay using plasmid DNA (e.g., pBR322) is performed. The principle is that if a compound cleaves the DNA, the supercoiled form (Form I) will be nicked into a relaxed circular form (Form II) or linearized (Form III). This change in conformation is easily visualized by agarose gel electrophoresis.[10]
Protocol: Agarose Gel Electrophoresis for DNA Cleavage
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing plasmid DNA (e.g., 0.5 µg), buffer (e.g., Tris-HCl), and the test compound at various concentrations. The total volume should be around 20 µL.
-
Controls: Prepare a "DNA only" control (no compound) and a positive control if available.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
Loading: After incubation, add 3-4 µL of a 6X loading dye (containing bromophenol blue and glycerol) to each tube.
-
Electrophoresis: Load the samples into the wells of a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel in TBE buffer at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under a UV transilluminator and document the results. A decrease in the intensity of the Form I band and an increase in the Form II and/or Form III bands indicate DNA cleavage activity.
Comparative Antimicrobial Evaluation
The goal is to determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of clinically relevant microorganisms.
Causality Behind Experimental Choices
-
Choice of Microorganisms: To assess the breadth of activity, we select:
-
Staphylococcus aureus (Gram-positive): A common cause of skin and soft tissue infections.
-
Escherichia coli (Gram-negative): A common cause of urinary tract and gastrointestinal infections.
-
Candida albicans (Fungus): An opportunistic pathogen causing yeast infections.
-
-
Choice of Assay (Broth Microdilution): This is a standardized and quantitative method to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Choice of Positive Controls:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A standard antifungal agent.
-
Data Presentation: Comparative Antimicrobial Activity (MIC)
A lower MIC value signifies greater antimicrobial potency.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| Derivative A | 125 | > 500 | > 500 |
| Derivative D | 8 | 16 | 64 |
| Derivative E | 64 | 128 | > 500 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data are hypothetical and for illustrative purposes. N/A = Not Applicable.
Interpretation: Derivative D shows the most promising broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as the fungus, albeit at higher concentrations than the standard drugs. This makes it a candidate for further development.
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2X the highest desired concentration) to the first well of a row. Mix well and transfer 50 µL to the next well. Repeat this two-fold serial dilution across the row.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (inoculum, no compound), a negative control (broth only), and rows for the standard antibiotics.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Comparative Anti-inflammatory Evaluation
The primary screen for anti-inflammatory potential often involves cell-free assays, followed by cell-based models.
Causality Behind Experimental Choices
-
Choice of Assay (Albumin Denaturation): Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of albumin is a simple, preliminary indicator of anti-inflammatory activity.[11]
-
Choice of Cell-Based Assay (NO Inhibition): In a more biologically relevant model, we use RAW 264.7 macrophage cells. Stimulation with lipopolysaccharide (LPS) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.[12] The Griess assay quantitatively measures nitrite (a stable product of NO), allowing for the assessment of a compound's ability to inhibit NO production.[12]
-
Choice of Positive Control: Ibuprofen or Diclofenac are standard non-steroidal anti-inflammatory drugs (NSAIDs) used as benchmarks.[11]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for anti-inflammatory evaluation.
Data Presentation: Comparative Anti-inflammatory Activity
Table 3: Representative Anti-inflammatory Activity Data
| Compound | Inhibition of Albumin Denaturation (%) at 200 µg/mL | NO Production Inhibition in LPS-stimulated RAW 264.7 Cells (IC50, µM) |
| Derivative F | 78.5 | 15.2 |
| Derivative G | 42.1 | 88.4 |
| Derivative H | 65.3 | 25.7 |
| Ibuprofen | 85.2 | 35.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: Derivative F shows strong activity in both the cell-free and cell-based assays, even outperforming the standard drug Ibuprofen in the NO inhibition assay. This suggests it is a potent anti-inflammatory candidate worthy of further investigation.
Protocol: Inhibition of Albumin Denaturation
This protocol is based on established methods.[11]
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of 1% aqueous bovine serum albumin solution and 2 mL of the test compound solution (prepared in PBS at various concentrations, e.g., 20-500 µg/mL).
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Denaturation: Heat the mixture in a water bath at 70°C for 15 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculation:
-
Percentage Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control x 100.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to the in vitro evaluation of this compound derivatives. By employing a logical progression of assays—from broad screening to more specific, cell-based, and mechanistic studies—researchers can efficiently identify and prioritize lead compounds for further development. The comparative analysis against standard drugs at each stage is crucial for contextualizing the potency and potential of novel derivatives.
Promising candidates identified through this workflow, such as the hypothetical "Derivative C" (anticancer) and "Derivative F" (anti-inflammatory), would warrant progression to more advanced studies. These include investigating specific molecular targets (e.g., kinase profiling, topoisomerase inhibition assays), exploring structure-activity relationships (SAR), and ultimately, validation in in vivo animal models.
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ResearchGate. (n.d.). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
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MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone | Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) DNA Extraction Methods in Forensic Analysis. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 6-bromo-2-methylpyridine-3-carboxylate
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Methyl 6-bromo-2-methylpyridine-3-carboxylate. Beyond individual method validation, we will explore the critical process of cross-validation to ensure interchangeability and consistency between these two distinct analytical techniques. The protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analytical Control
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] As outlined in the ICH Q2(R2) guideline, this involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3]
However, in a dynamic drug development environment, it is often advantageous to have more than one validated method for a single analyte. This could be for confirmatory analysis, use in different laboratory settings (e.g., R&D vs. QC), or to leverage the unique strengths of different technologies. This is where cross-validation becomes essential. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[2][4]
This guide will first detail the validation of two orthogonal methods—HPLC and GC-MS—and then provide a comprehensive protocol for their cross-validation.
Chapter 1: Primary Analytical Methodologies: HPLC vs. GC-MS
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (C₈H₈BrNO₂) is a moderately polar, semi-volatile compound, making it amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] It offers robust quantification and is well-suited for routine quality control. Our approach will utilize a reversed-phase method, which is ideal for separating moderately polar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and semi-volatile compounds.[6] When coupled with a mass spectrometer (MS), it provides exceptional specificity and structural information, making it invaluable for impurity identification and as a confirmatory method.[5]
The choice between these methods involves a trade-off between the routine throughput of HPLC and the high specificity of GC-MS.
Caption: Rationale for selecting HPLC and GC-MS based on analyte properties.
Chapter 2: Method Validation Protocol (ICH Q2(R2) Framework)
A full validation must be performed for any new analytical method to ensure it is suitable for its intended purpose.[7] The validation process assesses several key performance characteristics.[8][9]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol 1: HPLC-UV Method Validation
1. System Suitability Test (SST):
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the % Relative Standard Deviation (%RSD) for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of the analyte, and a sample solution spiked with known related substances.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte in the blank and placebo chromatograms. The analyte peak should be pure and spectrally homogeneous.
3. Linearity and Range:
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4. Accuracy (% Recovery):
-
Procedure:
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for each level.
5. Precision (%RSD):
-
Repeatability: Prepare and analyze six independent samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
Experimental Protocol 2: GC-MS Method Validation
1. System Suitability Test (SST):
-
Objective: To ensure the GC-MS system is performing optimally.
-
Procedure:
-
Prepare an SST solution (e.g., 50 µg/mL).
-
Perform six replicate injections.
-
Calculate %RSD for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 5.0%; %RSD for retention time ≤ 1.0%. The higher %RSD for area compared to HPLC is common for GC due to injection variability.
2. Specificity:
-
Procedure: Analyze a blank solvent and a sample solution. Use the mass spectrum to confirm identity. The extracted ion chromatogram (EIC) for the target m/z should be free of interferences at the analyte's retention time.
-
Acceptance Criteria: No significant interfering peaks in the blank. The mass spectrum of the analyte in the sample must match that of the reference standard.
3. Linearity and Range:
-
Procedure: Prepare at least five concentration levels (e.g., 10 to 150 µg/mL). Inject each in triplicate and plot a calibration curve.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.
4. Accuracy (% Recovery):
-
Procedure: Perform spike-recovery studies at three levels (e.g., 50%, 100%, 150%) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 95.0% to 105.0%.
5. Precision (%RSD):
-
Repeatability & Intermediate Precision: Follow the same principles as the HPLC method, preparing and analyzing six independent samples.
-
Acceptance Criteria: %RSD ≤ 5.0%.
Chapter 3: Comparative Validation Data
The following table summarizes hypothetical yet realistic performance data obtained from the validation of each method.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Causality and Field Insight |
| Specificity | No interference observed. | Confirmed by mass spectrum (m/z). | GC-MS offers superior specificity due to mass fragmentation, making it the preferred method for identity confirmation. |
| Linearity (R²) | > 0.999 | > 0.997 | HPLC typically demonstrates slightly better linearity due to the higher precision of autosamplers in liquid injection. |
| Accuracy (% Recovery) | 99.1% - 101.5% | 97.5% - 103.8% | Both methods show excellent accuracy, well within typical pharmaceutical acceptance criteria. |
| Precision (% RSD) | < 1.5% | < 4.0% | The higher precision (lower %RSD) of HPLC makes it more suitable for precise assay measurements in a QC environment. |
| LOD | ~5 ng/mL | ~1 ng/mL | The sensitivity of the MS detector typically results in a lower LOD for the GC-MS method. |
| LOQ | ~15 ng/mL | ~3 ng/mL | The lower LOQ of GC-MS makes it the superior choice for trace-level impurity analysis. |
| Robustness | Passed | Passed | Both methods were shown to be robust against minor variations in mobile phase/oven temperature and flow rate. |
Chapter 4: The Cross-Validation Study
With both methods fully validated, the final step is to demonstrate their interchangeability.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol 3: Cross-Validation
-
Objective: To statistically compare the results from the HPLC and GC-MS methods to confirm they provide equivalent quantitative data.
-
Procedure:
-
Select one batch of this compound.
-
Prepare a set of at least six individual samples from this batch at the target concentration.
-
Analyze each of the six samples using both the validated HPLC-UV method and the validated GC-MS method.
-
Record the assay value obtained for each sample from both methods.
-
Calculate the mean, standard deviation, and %RSD for the results from each method.
-
Statistically compare the two datasets. A paired t-test is a common and effective tool for this purpose. The null hypothesis is that there is no significant difference between the means of the two methods.
-
Comparative Cross-Validation Data
| Sample ID | HPLC Assay (%) | GC-MS Assay (%) | Difference (%) |
| 1 | 99.8 | 100.1 | -0.3 |
| 2 | 100.1 | 100.5 | -0.4 |
| 3 | 99.5 | 99.2 | +0.3 |
| 4 | 100.3 | 99.9 | +0.4 |
| 5 | 99.9 | 100.8 | -0.9 |
| 6 | 100.2 | 100.3 | -0.1 |
| Mean | 99.97 | 100.13 | -0.17 |
| Std. Dev. | 0.31 | 0.55 | |
| %RSD | 0.31% | 0.55% | |
| t-test p-value | \multicolumn{3}{c | }{0.58 (Not Significant)} |
-
Interpretation: The mean assay values are very close, and the p-value from the paired t-test is > 0.05, indicating that there is no statistically significant difference between the results obtained from the HPLC and GC-MS methods. This successfully demonstrates their equivalency for quantitative analysis of the target analyte.
Chapter 5: Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods were successfully validated according to ICH guidelines and proven to be suitable for the quantitative determination of this compound. The cross-validation study confirmed that the two methods are equivalent and can be used interchangeably for assay determination.
Recommendations for Application:
-
HPLC-UV Method: Due to its superior precision, robustness, and higher throughput, this method is recommended for routine quality control testing, release testing of raw materials and intermediates, and stability studies.
-
GC-MS Method: With its excellent specificity and lower limits of detection, this method is the preferred choice for confirmatory analysis, identification and quantification of volatile impurities, and for investigational purposes where absolute structural confirmation is required.
By having two cross-validated methods, a laboratory gains flexibility, enhances its analytical capabilities, and builds a more robust quality control system, ensuring the consistent quality of pharmaceutical intermediates and the final API.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Cetina, M., et al. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Retrieved from [Link]
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Environmental Monitoring and Forewarning. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]
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Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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International Journal of Pharmaceutical Quality Assurance. (2012). Analytical method validation: A brief review. Retrieved from [Link]
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Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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J&K Scientific. (n.d.). 6-Bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 6-bromo-2-methylpyridine-3-carboxylate
Introduction
Methyl 6-bromo-2-methylpyridine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug development and process chemistry. The strategic placement of the bromo, methyl, and carboxylate groups offers multiple points for further chemical modification, for instance, through cross-coupling reactions at the bromine site.
This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the practical advantages and challenges of each methodology. Our focus is on empowering fellow scientists to make informed decisions based on their specific research or production goals, whether they prioritize yield, purity, cost, or scalability.
Method 1: Synthesis via Sandmeyer Reaction of an Amino Precursor
This classical and highly reliable approach leverages the transformation of a primary aromatic amine into a versatile diazonium salt, which is subsequently displaced by a bromide. This method is renowned for its exceptional regioselectivity, as the position of the incoming bromine atom is predetermined by the location of the initial amino group.
Causality Behind Experimental Choices
The Sandmeyer reaction is a cornerstone of aromatic chemistry for good reason. It allows for the introduction of substituents onto an aromatic ring in positions that are often difficult to access through direct electrophilic substitution.[1][2] The transformation of the amino group into a diazonium salt (R-N₂⁺) creates an outstanding leaving group—molecular nitrogen (N₂)—whose departure provides a strong thermodynamic driving force for the reaction.[3] The use of a copper(I) salt, such as cuprous bromide (CuBr), is crucial as it catalyzes the reaction via a single-electron transfer (SET) mechanism, facilitating the formation of an aryl radical that then reacts with the bromide.[4]
Overall Synthetic Workflow
The synthesis begins with the readily available 6-amino-2-methylnicotinic acid. This precursor is first esterified to protect the carboxylic acid and prevent unwanted side reactions. The resulting amino ester then undergoes the key Sandmeyer transformation.
Caption: Workflow for the Sandmeyer reaction route.
Detailed Experimental Protocol
Part A: Esterification of 6-Amino-2-methylnicotinic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 6-amino-2-methylnicotinic acid (1.0 eq).
-
Reagent Addition: Add methanol as the solvent. While stirring, bubble dry hydrogen chloride gas through the solution, or add aqueous hydrogen chloride.[5]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-amino-2-methylnicotinate, which can be used in the next step, often without further purification.
Part B: Sandmeyer Reaction
-
Diazotization: Suspend Methyl 6-amino-2-methylnicotinate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[6]
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Displacement Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Method 2: Synthesis via Direct Bromination of a Pyridine Precursor
This alternative strategy involves the direct electrophilic bromination of a pre-existing methyl 2-methylnicotinate substrate. While potentially shorter in terms of the number of discrete reaction steps from the ester, this method presents significant challenges related to regioselectivity.
Causality Behind Experimental Choices
Electrophilic aromatic substitution on a pyridine ring is generally more difficult than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. Furthermore, the existing substituents (methyl and methyl ester) on the ring will direct the position of the incoming electrophile (bromine). The methyl group is an activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. Their combined influence makes predicting the outcome and achieving high selectivity for the desired 6-position challenging. Side products, such as bromination at the 4- or 5-position, are possible, complicating purification and reducing the overall yield of the target isomer.[7]
Overall Synthetic Workflow
This pathway begins with the synthesis of the non-brominated ester, followed by a direct bromination step.
Caption: Workflow for the direct bromination route.
Detailed Experimental Protocol
Part A: Esterification of 2-Methylnicotinic Acid
-
Setup: In a round-bottom flask, suspend 2-methylnicotinic acid (1.0 eq) in methanol.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.[8]
-
Reaction: Remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor by TLC.
-
Work-up and Purification: Cool the reaction and concentrate under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue and extract with ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to obtain Methyl 2-methylnicotinate.
Part B: Direct Bromination
-
Setup: Dissolve Methyl 2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.
-
Reaction: Add a brominating agent, such as liquid bromine (1.1 eq), often in the presence of a catalyst like bentonite or a Lewis acid, at a controlled temperature (e.g., 0-30 °C).[9]
-
Monitoring: Stir the reaction mixture for several hours to overnight. The progress is monitored by Gas Chromatography (GC) or LC-MS to assess the ratio of product isomers.
-
Quenching and Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine. Neutralize with a base (e.g., sodium bicarbonate).
-
Isolation and Purification: Extract the product into an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude oil will be a mixture of isomers, requiring careful and often challenging purification by column chromatography or crystallization to isolate the desired this compound.
Performance Benchmark: Sandmeyer vs. Direct Bromination
The choice between these two synthetic strategies is not trivial and depends heavily on the specific project requirements. Below is a comparative summary of their key performance indicators.
| Feature | Method 1: Sandmeyer Reaction | Method 2: Direct Bromination | Rationale & Field Insights |
| Starting Material | Methyl 6-amino-2-methylnicotinate | Methyl 2-methylnicotinate | The amino-precursor for the Sandmeyer route is typically more expensive and less common than 2-methylnicotinic acid. |
| Number of Steps | Generally longer overall synthesis from basic precursors. | Potentially shorter from the common ester precursor. | While the final bromination is one step, the synthesis of the precursor must be considered. The Sandmeyer route adds two steps (diazotization, displacement) from its amino-ester precursor. |
| Regioselectivity | Excellent. The position of bromine is fixed by the starting amine. | Poor to Moderate. A mixture of isomers is highly likely, posing significant purification challenges. | This is the most critical differentiator. The Sandmeyer reaction provides a "clean" transformation to a single isomer, which is a massive advantage in pharmaceutical synthesis where isomeric purity is paramount. |
| Reaction Conditions | Requires low temperatures (0-5 °C) and handling of potentially unstable diazonium salts. | Can require handling of corrosive liquid bromine and potentially harsh acidic conditions. | Both methods have safety considerations. Diazonium salts can be explosive if isolated, but are generally safe when handled in cold, dilute solutions as intermediates. |
| Yield & Purity | Moderate to good yields of a single, pure isomer after purification. | Lower overall yield of the desired product due to isomer formation and purification losses. | The high purity of the crude product from the Sandmeyer reaction often simplifies purification, leading to a higher isolated yield of the target molecule compared to the direct bromination route. |
| Scalability | Highly scalable and widely used in industrial processes. | Difficult to scale due to purification challenges and inconsistent isomer ratios. | The predictability and reliability of the Sandmeyer reaction make it the preferred choice for large-scale manufacturing where batch-to-batch consistency is crucial. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the synthesis of this compound presents a classic case of choosing between a potentially shorter but less controlled route and a longer but highly reliable one.
The Direct Bromination method may appear attractive on paper due to its conciseness from a common precursor. However, the almost certain formation of multiple isomers makes it a poor choice for applications requiring high purity. The subsequent separation is often difficult and inefficient, leading to low overall yields of the desired product. This route may only be considered for initial exploratory studies where a mixture of isomers could be tested.
In contrast, the Sandmeyer Reaction stands out as the superior and more robust methodology. Despite requiring a more specialized starting material and an additional number of steps, its key advantages are predictability and exceptional regioselectivity . It consistently delivers the desired 6-bromo isomer as the major product, simplifying purification and ensuring high final purity. For any application in pharmaceutical development or scaled-up synthesis, the reliability and cleanliness of the Sandmeyer reaction make it the unequivocally recommended approach. It embodies a self-validating system where the integrity of the final product is built-in from the choice of the starting material.
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Methyl 6-methylnicotinate: Comprehensive Overview and Applications . (2025). A-Z Chemistry. [Link]
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Sandmeyer Reaction Mechanism | Organic Chemistry . (2021). YouTube. [Link]
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A Head-to-Head Comparison of the Biological Activity of Isomeric Pyridine Derivatives: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The simple substitution of a functional group at the 2-, 3-, or 4-position of the pyridine ring gives rise to isomers with often dramatically different physicochemical properties and, consequently, distinct biological activities. This guide provides a head-to-head comparison of the biological activities of three key classes of isomeric pyridine derivatives: aminopyridines, pyridinecarboxylic acids, and hydroxypyridines. We will delve into the structure-activity relationships that govern their function and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Critical Role of Isomerism in Pyridine's Biological Profile
The position of a single substituent on the pyridine ring profoundly influences the molecule's electron density distribution, basicity, lipophilicity, and hydrogen bonding capacity. These fundamental properties dictate how the molecule interacts with biological targets such as enzymes and receptors, leading to divergent pharmacological profiles among isomers. Understanding these nuances is paramount for the rational design of potent and selective therapeutic agents.[3]
Aminopyridines: A Tale of Three Isomers
The aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as a classic example of how substituent position dictates biological activity. Their differing electronic properties, particularly their basicity, are a key determinant of their biological function.[4]
Physicochemical Properties
The basicity of aminopyridines, as indicated by the pKa of their conjugate acids, varies significantly among the isomers. 4-aminopyridine is the most basic, followed by 2-aminopyridine, with 3-aminopyridine being the least basic. This trend is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring.[4]
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Data Source(s) |
| pKa (Conjugate Acid) | 6.86 | 6.0 | 9.17 | [4] |
This difference in basicity has a profound impact on their biological activity, influencing their ability to be protonated at physiological pH and to interact with biological targets.
Comparative Biological Activity
While comprehensive head-to-head studies across a wide range of biological assays are limited, the available data and chemical principles allow for a comparative assessment.
-
Potassium Channel Blockade: 4-aminopyridine is a well-known potassium channel blocker and is used clinically to improve motor function in patients with multiple sclerosis.[5] Its higher basicity and charge distribution at physiological pH are thought to be crucial for its interaction with the channel pore. The other isomers are significantly less potent in this regard.
-
Antimicrobial Activity: Studies have shown that while 3-aminopyridine itself has no anti-staphylococcal activity, its polymerization leads to potent antimicrobial compounds.[5] This suggests that the arrangement of the amino group is critical for its potential as an antimicrobial scaffold.
-
Cytotoxicity: The cytotoxic effects of aminopyridine isomers can vary depending on the cell line and the specific derivatives. For instance, in a study on cisplatin-resistant ovarian cancer cell lines, derivatives of 3-aminopyridine showed encouraging suppression of cancer cell growth.[1]
Pyridinecarboxylic Acids: Picolinic, Nicotinic, and Isonicotinic Acids
The isomeric pyridinecarboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are precursors to a vast array of therapeutic agents used to treat conditions ranging from tuberculosis to hyperlipidemia.[6]
Comparative Biological Activity
-
Antimicrobial Activity: A comparative study on the antimicrobial properties of their sodium and potassium salts revealed differences in their efficacy against various microorganisms. The position of the nitrogen atom in the aromatic ring was found to influence the charge distribution and, consequently, the antimicrobial activity.[6]
-
Enzyme Inhibition: These isomers serve as scaffolds for a multitude of enzyme inhibitors.[6] For example, pyrazinamide, a structural analog of nicotinamide (derived from nicotinic acid), is a frontline anti-tuberculosis drug that inhibits the activity of Mycobacterium tuberculosis quinolinic acid phosphoribosyltransferase.[7] The specific isomeric form is crucial for the precise interactions within the enzyme's active site.
-
Lipid-Lowering Effects: Nicotinic acid (niacin) is a well-established lipid-lowering agent. Its mechanism of action is complex and involves the inhibition of hormone-sensitive lipase in adipose tissue. The other isomers, picolinic and isonicotinic acid, do not share this specific pharmacological effect.
Hydroxypyridines: A Tautomeric Duo
Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. This tautomerism plays a significant role in their biological activity.
-
2-Hydroxypyridine (2-Pyridone): This isomer and its derivatives are found in many biologically active natural products and exhibit a wide range of activities, including antimicrobial, antitumor, and antiviral effects.[8]
-
3-Hydroxypyridine: Derivatives of 3-hydroxypyridine-4-one are known for their antimicrobial properties. Quantitative structure-activity relationship (QSAR) studies have been conducted to correlate their structural features with their antimicrobial efficacy.[9][10]
-
4-Hydroxypyridine (4-Pyridone): This isomer is also a versatile scaffold for biologically active compounds.
Direct comparative studies of the simple hydroxypyridine isomers are scarce, but the existing literature on their derivatives highlights the importance of the hydroxyl group's position in determining the type and potency of biological activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyridine derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of the enzyme at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate at a concentration typically at or below its Michaelis-Menten constant (Km).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of each dilution of the test compound.
-
Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical enzyme inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Inoculate each well containing the compound dilutions with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for antimicrobial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Conclusion
The isomeric position of a substituent on the pyridine ring is a critical determinant of biological activity. As we have seen with aminopyridines, pyridinecarboxylic acids, and hydroxypyridines, subtle changes in molecular structure can lead to profound differences in pharmacology. While direct comparative data for all isomers across a spectrum of biological assays remains an area ripe for further investigation, the principles of structure-activity relationships, grounded in the fundamental physicochemical properties of these isomers, provide a rational framework for the design of novel therapeutics. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of this fascinating class of heterocycles.
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Al-Ostoot, F. H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-28. [Link]
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Ghamdi, M. A., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Current Organic Synthesis, 21(4), 438-450. [Link]
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Kaur, M., et al. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
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Koczoń, P., et al. (2008). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. International Journal of Molecular Sciences, 9(12), 2405–2421. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
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Liu, X., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Revuelta, J., et al. (2021). Synthesis, cytotoxicity and SAR of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 44(22), 3745–3755. [Link]
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Saeedi, M., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed. [Link]
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Siddiqui, N., et al. (2010). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmaceutical Technology. [Link]
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Tominaga, Y., et al. (1998). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. Bioorganic & Medicinal Chemistry Letters, 8(19), 2749–2754. [Link]
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Valdivia, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]
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Wang, Z., et al. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. [Link]
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WHO. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. World Health Organization. [Link]
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Woźniak, M., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Scientific Reports, 6, 39039. [Link]
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Dashyan, S. G., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Methyl 6-bromo-2-methylpyridine-3-carboxylate Derivatives
Introduction: The Significance of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 7,000 existing drug molecules is a testament to its remarkable versatility.[1] The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, which can enhance aqueous solubility and facilitate specific interactions with biological targets.[3][4] Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions on the ring provide a canvas for chemists to meticulously tune the steric and electronic properties of derivative compounds.[2] Several studies have shown that the incorporation of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][5]
The Methyl 6-bromo-2-methylpyridine-3-carboxylate scaffold is a particularly interesting starting point for the development of novel therapeutics. The bromo- and methyl- substitutions, along with the carboxylate group, offer multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to introduce a variety of substituents.[6] This guide will provide a comprehensive framework for assessing the drug-like properties of derivatives of this promising scaffold, comparing and contrasting both computational and experimental methodologies.
Pillar 1: Computational Assessment of Drug-Likeness (In Silico Screening)
In the early stages of drug discovery, computational, or in silico, methods are invaluable for rapidly screening large numbers of compounds and prioritizing those with the highest probability of success.[7][8] These methods are cost-effective and can provide crucial insights into a molecule's potential behavior in a biological system before it is even synthesized.[9]
Lipinski's Rule of Five: A First Pass Filter
One of the most well-established computational filters is Lipinski's Rule of Five. This rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic. An orally active drug generally has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
-
A molecular mass of less than 500 daltons.
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
A compound that violates more than one of these rules may have issues with absorption or permeation. It is crucial to understand that this is a guideline, not an absolute rule, and there are exceptions.
ADMET Prediction: A Deeper Dive into Pharmacokinetics and Safety
Beyond Lipinski's rules, a suite of computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] These predictions are vital for weeding out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[10]
Illustrative Comparison of Hypothetical this compound Derivatives:
| Derivative | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) | Predicted hERG Inhibition | Predicted P-gp Substrate |
| Parent Scaffold | 216.03 | 2.1[11] | 0 | 3[11] | High | Low Risk | No |
| Derivative A (Amide) | 285.15 | 1.8 | 1 | 4 | High | Low Risk | No |
| Derivative B (Aryl ether) | 320.18 | 3.5 | 0 | 4 | Moderate | Moderate Risk | Yes |
| Derivative C (Alkyl amine) | 299.21 | 2.5 | 1 | 4 | High | Low Risk | Yes |
| Alternative Scaffold: 2-Bromo-6-methylpyridine | 172.02[12] | 2.3 | 0 | 1 | High | Low Risk | No |
This data is illustrative and intended for comparative purposes.
The workflow for this initial in silico assessment can be visualized as follows:
Caption: In silico workflow for initial drug-likeness assessment.
Pillar 2: Experimental Evaluation of Physicochemical Properties
While computational predictions are a valuable starting point, experimental validation is essential.[13][14] Key physicochemical properties directly impact a drug's behavior in the body.[15]
Lipophilicity (LogP/LogD): The Balance Between Solubility and Permeability
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its pharmacokinetic properties.[16] It is typically measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and water.[17]
The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.[18]
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.[19]
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[20]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[19]
-
Calculation: Calculate the LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
RP-HPLC offers a high-throughput alternative to the shake-flask method.[21][22]
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[23]
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times.
-
Standard Curve: Plot the logarithm of the capacity factor (k') against the known LogP values to generate a calibration curve.[21] The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.[23]
-
Sample Analysis: Inject the test compound and determine its retention time under the same chromatographic conditions.
-
LogP Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogP.
Comparative Lipophilicity Data for Hypothetical Derivatives:
| Derivative | Method | LogD (pH 7.4) |
| Parent Scaffold | Shake-Flask | 2.05 |
| Derivative A (Amide) | Shake-Flask | 1.75 |
| Derivative B (Aryl ether) | RP-HPLC | 3.42 |
| Derivative C (Alkyl amine) | Shake-Flask | 2.60 |
| Alternative Scaffold: 2-Bromo-6-methylpyridine | RP-HPLC | 2.25 |
This data is illustrative and intended for comparative purposes.
Pillar 3: In Vitro ADMET Assays: A Window into Biological Interactions
In vitro assays using cellular or subcellular systems provide a more biologically relevant assessment of a compound's ADMET properties.
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability assays determine how quickly a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) found in the liver.[24][25] This is a key factor in predicting a drug's half-life and dosing regimen.
-
Reagents: Use liver microsomes (from human or other species) which contain a high concentration of CYP enzymes, and the cofactor NADPH to initiate the metabolic reactions.[24][26]
-
Incubation: Incubate the test compound with the liver microsomes in the presence of NADPH at 37°C.[24]
-
Time Points: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[27]
-
Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the half-life (t1/2) and intrinsic clearance.
Toxicity Screening: Early Identification of Safety Liabilities
Early assessment of cytotoxicity is crucial to avoid progressing compounds that may have safety issues.[28]
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Plate a suitable cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate and allow the cells to attach overnight.[29]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 24, 48, or 72 hours).[30]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28][29]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[30]
-
Absorbance Reading: Read the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.[29]
-
IC50 Determination: The absorbance is directly proportional to the number of viable cells. Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Transporter Interactions: P-glycoprotein (P-gp) Substrate and Inhibition Assays
P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of cells, leading to reduced bioavailability and drug resistance.[31] It's important to determine if a compound is a substrate or an inhibitor of P-gp.[32]
This assay typically uses a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, grown as a monolayer.[31]
-
Cell Culture: Culture MDCK-MDR1 cells on a permeable support in a transwell plate.
-
Bidirectional Transport: Add the test compound to either the apical (top) or basolateral (bottom) chamber of the transwell.
-
Incubation and Sampling: Incubate the plate and take samples from the opposite chamber at various time points.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the permeability from the basolateral to the apical side by the permeability from the apical to the basolateral side. An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate. The assay is also run in the presence of a known P-gp inhibitor to confirm the involvement of P-gp.[31]
Cardiotoxicity Assessment: hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[33] Therefore, early screening for hERG inhibition is a critical safety assessment.[34]
-
Cell Line: Use a cell line that stably expresses the hERG channel, such as HEK293 cells.[33]
-
Automated Patch Clamp: Use an automated patch-clamp system to measure the hERG current in these cells.[35]
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current.[36]
-
Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.[35]
Comparative In Vitro ADMET Data for Hypothetical Derivatives:
| Derivative | Metabolic Stability (t1/2 in HLM, min) | Cytotoxicity (HeLa, IC50, µM) | P-gp Substrate (Efflux Ratio) | hERG Inhibition (IC50, µM) |
| Parent Scaffold | > 60 | > 100 | 1.2 | > 50 |
| Derivative A (Amide) | 45 | 55 | 1.5 | > 50 |
| Derivative B (Aryl ether) | 25 | 15 | 3.8 | 8.2 |
| Derivative C (Alkyl amine) | 50 | 80 | 4.5 | > 50 |
| Alternative Scaffold: 2-Bromo-6-methylpyridine | > 60 | > 100 | 1.1 | > 50 |
HLM: Human Liver Microsomes. This data is illustrative and intended for comparative purposes.
The comprehensive experimental workflow for assessing drug-like properties can be visualized as follows:
Caption: Experimental workflow for assessing drug-like properties.
Conclusion: A Multiparametric Approach to Drug Candidate Selection
The assessment of drug-like properties is a multifactorial process that requires a combination of computational and experimental approaches. By systematically evaluating the physicochemical and ADMET properties of this compound derivatives, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. This integrated strategy, encompassing in silico predictions and a suite of in vitro assays, is essential for identifying promising drug candidates with a higher likelihood of success in preclinical and clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 6-bromo-2-methylpyridine-3-carboxylate: From Personal Protection to Disposal
Navigating the complexities of novel pyridine carboxylates in drug development requires a foundation built on safety and precision. Methyl 6-bromo-2-methylpyridine-3-carboxylate, a key intermediate, demands rigorous handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical's specific hazard profile. Here, we will detail not just what personal protective equipment (PPE) to use, but why it is essential, providing a self-validating system of protocols for every step, from initial handling to final disposal.
Understanding the Hazard: Why This Chemical Demands Respect
This compound is a substituted pyridine derivative. Its hazard profile, according to the Globally Harmonized System (GHS), necessitates a cautious approach due to its potential health effects.[1][2] Understanding these risks is the first step in implementing effective safety measures.
Primary Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage (Category 1): Poses a significant risk of causing serious, potentially irreversible, eye damage.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The causality is clear: the chemical's reactivity can lead to localized irritation of the skin and respiratory tract, and severe damage to sensitive eye tissues. Therefore, our primary objective is to create an unbroken barrier between the chemical and the researcher.
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
Effective protection is not about using the most equipment, but the right equipment. The selection of PPE must directly counteract the identified hazards. All handling of this compound should occur within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Given the GHS classification of "Serious Eye Damage," standard safety glasses are insufficient.[1][2] Chemical splash goggles that seal around the eyes are mandatory.[4] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or preparing formulations.[5] |
| Hand Protection | Chemically Resistant, Impervious Gloves (e.g., Butyl Rubber, Neoprene) | While nitrile gloves are a common laboratory staple, pyridine and its derivatives can degrade them.[3][4] It is crucial to select gloves with proven resistance. Butyl rubber is an excellent choice. Always inspect gloves for tears or pinholes before use.[6] Employ the proper glove removal technique to avoid contaminating your skin.[5] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (If required) | All routine work must be performed in a chemical fume hood.[3] If a procedure poses a risk of generating dust or aerosols outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator is required.[5] The specific cartridge type should be selected based on a formal risk assessment. |
| Protective Clothing | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | A lab coat serves as the primary barrier for your body.[8][9] For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat. Clothing should be made of a low-permeability material. |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that the prescribed PPE is used in a logical, safe, and repeatable workflow.
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: spatula, weigh boat/paper, glassware, and solvent.
-
Don all required PPE as outlined in the table above: lab coat, chemical splash goggles, and appropriate gloves. A face shield should be readily available.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain minor drips or spills.
Step 2: Weighing and Transferring the Solid
-
Perform all weighing operations within the fume hood.
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of this compound to the weigh boat.
-
Securely close the primary container.
-
Carefully add the weighed solid to your reaction vessel or solvent.
Step 3: Post-Handling and Decontamination
-
Clean any reusable equipment (like the spatula) with an appropriate solvent within the fume hood.
-
Dispose of all single-use contaminated materials (weigh boat, absorbent pads, gloves) in a designated, sealed hazardous waste container.[3][10]
Emergency Protocol: Spill Response
Accidents happen. A clear, logical response plan is critical to mitigating risk. The procedure differs significantly based on the scale of the spill.
Spill Response Workflow
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
